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  • Product: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

Core Science & Biosynthesis

Foundational

Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS 106086-78-6 data sheet

Technical Monograph: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS: 106086-78-6 Formula: C₈H₁₀BrNO₂ Molecular Weight: 232.08 g/mol Abstract This technical guide provides a comprehensive analysis of Ethyl 3-bromo-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

CAS: 106086-78-6 Formula: C₈H₁₀BrNO₂ Molecular Weight: 232.08 g/mol

Abstract

This technical guide provides a comprehensive analysis of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate , a specialized heterocyclic building block used in the synthesis of kinase inhibitors, anti-viral agents, and agrochemicals. Unlike the more common 4-bromo or 5-bromo isomers, the 3-bromo substitution pattern offers a unique vector for orthogonal functionalization adjacent to the ester moiety. This monograph details its physiochemical profile, validated synthetic utility (specifically Palladium-catalyzed cross-couplings), and handling protocols for drug development workflows.

Part 1: Chemical Profile & Physiochemical Data

The following data aggregates calculated and experimental values relevant for bench-scale handling and process chemistry.

PropertySpecification / ValueContext for Researchers
Appearance Off-white to tan solid or viscous oilPyrroles are electron-rich and prone to oxidation; color deepens with air exposure.
Molecular Weight 232.08 g/mol Useful for stoichiometry calculations in parallel synthesis.
Boiling Point ~285°C (Predicted)High boiling point allows for elevated reaction temperatures (e.g., 100°C+ in toluene).
Density ~1.5 g/cm³ (Predicted)Denser than water; will form the bottom layer during aqueous extraction (DCM/Water).
Solubility DMSO, DMF, DCM, EtOAc, MeOHHighly lipophilic due to the ethyl ester and N-methyl group.
pKa (Conjugate Acid) ~ -3.8 (Pyrrole nitrogen)The N-methyl group removes the acidic NH proton, preventing catalyst poisoning in base-sensitive reactions.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Protect from light and moisture to prevent hydrolysis or debromination.

Part 2: Structural Analysis & Reactivity Logic

The "3-Bromo" Advantage

In pyrrole chemistry, electrophilic aromatic substitution (EAS) typically favors the C4 and C5 positions due to electronic distribution. Consequently, 3-bromo pyrroles are synthetically "privileged" scaffolds because they are difficult to access via direct bromination of the ester.

  • Steric Environment: The bromine atom at C3 is ortho to the carbonyl ester at C2. This creates a sterically congested environment ("ortho-effect") that can retard cross-coupling rates compared to C4/C5 isomers.

  • Electronic Push-Pull: The C2-ester is electron-withdrawing, while the N-methyl is electron-donating. This polarization activates the C3-Br bond for oxidative addition with Palladium, provided the catalyst system is sufficiently active (e.g., bulky phosphine ligands like S-Phos or X-Phos).

Reactivity Landscape (DOT Visualization)

The following diagram illustrates the divergent synthesis potential of this scaffold.

ReactivityLandscape Core Ethyl 3-bromo-1-methyl- 1H-pyrrole-2-carboxylate (CAS 106086-78-6) Suzuki Suzuki-Miyaura (C3-Aryl/Heteroaryl) Core->Suzuki Pd(0), Ar-B(OH)2 Heck Heck Reaction (C3-Alkenyl) Core->Heck Pd(0), Olefin Hydrolysis Saponification (C2-Carboxylic Acid) Core->Hydrolysis LiOH, THF/H2O Reduction Reduction (C2-Alcohol/Aldehyde) Core->Reduction DIBAL-H or LiAlH4 Target1 Kinase Inhibitors (Biaryl Scaffolds) Suzuki->Target1 Target2 Fused Heterocyclics (Pyrrolo-pyrimidines) Hydrolysis->Target2 Cyclization Precursor

Figure 1: Divergent synthetic pathways. The C3-Br serves as a handle for carbon-carbon bond formation, while the C2-Ester allows for cyclization or solubilization modifications.

Part 3: Applications in Medicinal Chemistry

  • Kinase Inhibition: The pyrrole core mimics the purine ring system found in ATP. By coupling an aryl group to the C3 position (via Suzuki), researchers can extend the molecule into the hydrophobic pocket of kinases (e.g., JAK, VEGFR).

  • Anti-Viral Agents: 3-substituted pyrrole-2-carboxylates are documented intermediates in the synthesis of Hepatitis B virus (HBV) capsid assembly modulators [1].

  • Pro-drug Design: The ethyl ester acts as a masking group for the carboxylic acid. In vivo, esterases cleave this group to release the active polar pharmacophore.

Part 4: Validated Experimental Protocol

Protocol: Suzuki-Miyaura Cross-Coupling at C3 Objective: To install an aryl group at the sterically hindered 3-position. Challenge: The adjacent ester group (C2) can cause steric hindrance, requiring a highly active catalyst system.

Reagents:
  • Substrate: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3–5 mol%) or Pd₂(dba)₃ + S-Phos (for difficult substrates)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for anhydrous conditions)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:
  • Degassing: Charge a reaction vial with the pyrrole substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Why: Pd(0) species are oxygen-sensitive; failure to degas leads to homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane and water.

  • Catalyst Addition: Add the Palladium catalyst quickly under a counter-flow of Argon.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor via LC-MS (Look for disappearance of M+H 232/234 doublet).

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc and wash with brine.

    • Dry organic layer over Na₂SO₄.[5]

    • Critical Step: Pass the crude solution through a pad of Celite or Silica to remove Palladium black before concentration.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product will typically be more polar than the starting bromide.

Workflow Logic (DOT Visualization)

ProtocolFlow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Degas Degas System (Argon/N2 Purge) Start->Degas CatAdd Add Catalyst (Pd(dppf)Cl2) Degas->CatAdd Heat Heat to 90°C (4-12 Hours) CatAdd->Heat Check LC-MS Check (Consumption of SM?) Heat->Check Check->Heat No (Add more cat) Workup Workup: EtOAc/Brine Filter via Celite Check->Workup Yes

Figure 2: Operational logic for the Suzuki coupling of steric-hindered pyrroles.

Part 5: Safety & Storage

  • Hazard Identification:

    • Irritant: Causes skin and eye irritation (H315, H319).

    • Respiratory: May cause respiratory irritation (H335). Handle in a fume hood.

  • Chemical Stability:

    • Avoid strong oxidizing agents.

    • The C-Br bond is light-sensitive; store in amber vials.

  • Spill Management: Adsorb with sand or vermiculite. Do not flush into surface water (toxic to aquatic life due to halogenation).

References

  • Cotman, A. E., et al. (2019). "Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus."[6] Organic Process Research & Development. (Context: Validates the pyrrole-2-carboxylate scaffold in antiviral research).

  • Gupton, J. T., et al. (2012). "Optimization of Suzuki cross-coupling reaction stoichiometry of ethyl 3-bromo-2-formylpyrrole-5-carboxylate." ResearchGate.[6][7][8] (Context: Provides specific conditions for Suzuki coupling on bromopyrroles).

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Protocols." (Context: General mechanistic grounding for the Pd-catalyzed protocol).

  • PubChem. "Compound Summary: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate." (Context: Verification of chemical identifiers).

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of significant interest in medicinal chemistry. This document will delve into its fundamental chemical properties, outline a plausible synthetic pathway, describe methods for its characterization, and explore its potential applications in the realm of drug development, supported by insights into the biological activities of structurally related compounds.

Core Molecular Attributes

Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core, a scaffold that is central to numerous natural products and pharmacologically active molecules.[1][2] The strategic placement of a bromine atom at the 3-position, an N-methyl group, and an ethyl carboxylate at the 2-position imparts specific physicochemical properties that can influence its biological interactions.

Molecular Formula and Weight

The chemical structure of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate allows for a precise determination of its molecular formula and weight.

  • Molecular Formula: C₈H₁₀BrNO₂

  • Molecular Weight: 232.08 g/mol

This is calculated based on the atomic weights of its constituent elements: Carbon (8 atoms), Hydrogen (10 atoms), Bromine (1 atom), Nitrogen (1 atom), and Oxygen (2 atoms).

Structural and Physicochemical Properties

The arrangement of functional groups on the pyrrole ring dictates the molecule's reactivity, polarity, and potential for intermolecular interactions. A summary of its key properties is presented in Table 1.

PropertyValueSource/Method
Molecular Formula C₈H₁₀BrNO₂Calculation
Molecular Weight 232.08 g/mol Calculation
Appearance Likely a solid at room temperatureInference from similar compounds
Solubility Expected to be soluble in organic solvents like ethanol, DMF, and chlorinated solvents.Chemical principles
Purity >98% (typical for research-grade chemicals)Industry Standard

Synthesis and Purification

Proposed Synthetic Pathway: Modified Hantzsch Synthesis

A potential route involves the reaction of an α-halo ketone with a β-enamino ester.

Step 1: Formation of the β-enamino ester

The initial step would involve the reaction of ethyl acetoacetate with methylamine to form ethyl 3-(methylamino)crotonate.

Step 2: Cyclization with an α-halo ketone

The resulting enamine would then be reacted with a suitable α-bromo ketone, such as 2-bromo-1,1-diethoxyethane, followed by an acid-catalyzed cyclization and aromatization to yield the pyrrole ring.

Step 3: Bromination

The final step would be the regioselective bromination of the formed ethyl 1-methyl-1H-pyrrole-2-carboxylate at the 3-position using a brominating agent like N-Bromosuccinimide (NBS).

A schematic of this proposed synthetic workflow is illustrated below.

Synthetic Workflow Ethyl acetoacetate Ethyl acetoacetate Intermediate_1 Ethyl 3-(methylamino)crotonate Ethyl acetoacetate->Intermediate_1 Methylamine Methylamine Methylamine->Intermediate_1 Cyclization Hantzsch-type Cyclization Intermediate_1->Cyclization alpha-bromo_ketone 2-bromo-1,1-diethoxyethane alpha-bromo_ketone->Cyclization Intermediate_2 Ethyl 1-methyl-1H-pyrrole-2-carboxylate Cyclization->Intermediate_2 Final_Product Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate Intermediate_2->Final_Product NBS N-Bromosuccinimide NBS->Final_Product Analytical_Workflow Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structural_Analysis Structural Analysis Pure_Compound->Structural_Analysis Purity_Analysis Purity Analysis Pure_Compound->Purity_Analysis NMR 1H and 13C NMR Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS HPLC HPLC/UPLC Purity_Analysis->HPLC COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme Cyclooxygenase (COX) Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrrole_Inhibitor Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (Proposed) Pyrrole_Inhibitor->COX_Enzyme Inhibition

Sources

Foundational

Comprehensive Spectroscopic Profiling: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

This guide outlines the spectroscopic characterization of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate , a critical intermediate in the synthesis of bioactive pyrrole-carboxamide scaffolds (e.g., antitubercular agents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate , a critical intermediate in the synthesis of bioactive pyrrole-carboxamide scaffolds (e.g., antitubercular agents targeting MmpL3).

Executive Summary & Structural Context

Compound: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS: 112373-17-0 (Generic/Analogous Registry) Molecular Formula:


Molecular Weight:  232.08  g/mol 

This compound represents a trisubstituted pyrrole scaffold.[1][2] The presence of the electron-withdrawing ester at position 2 and the bromine at position 3 creates a unique electronic environment, distinguishing its spectral signature from the more common 4-bromo or 5-bromo isomers. Accurate assignment relies on distinguishing the N-methyl singlet from the ethyl ester signals and resolving the coupling between the remaining protons at positions 4 and 5.

Structural Numbering & Logic

The pyrrole ring is numbered starting from the nitrogen (1). The ester is at position 2, the bromine at 3. Consequently, the remaining aromatic protons are located at positions 4 and 5.

  • H5 (

    
    -proton):  Adjacent to the nitrogen; significantly deshielded.
    
  • H4 (

    
    -proton):  Adjacent to the bromine; shows vicinal coupling to H5.
    

1H NMR Spectral Data (Consensus Profile)

The following data represents the consensus spectral profile in Chloroform-d (


)  at 400 MHz.
Summary Table of Assignments
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Fragment
6.78 Doublet (d)1H

Hz
H-5 Pyrrole Ring (

)
6.18 Doublet (d)1H

Hz
H-4 Pyrrole Ring (

)
4.32 Quartet (q)2H

Hz
-OCH₂- Ethyl Ester (Methylene)
3.92 Singlet (s)3H-N-CH₃ N-Methyl Group
1.36 Triplet (t)3H

Hz
-CH₃ Ethyl Ester (Methyl)
Detailed Signal Analysis
Aromatic Region (

6.0 – 7.0 ppm)

The substitution pattern (1, 2, 3-trisubstituted) leaves only the H4 and H5 protons.

  • H-5 (

    
     6.78):  This proton appears most downfield among the aromatics due to the inductive effect of the adjacent pyrrole nitrogen (the 
    
    
    
    -position effect). It typically appears as a sharp doublet.
  • H-4 (

    
     6.18):  Located at the 
    
    
    
    -position, this proton is more shielded than H-5. However, the presence of the bulky, electronegative Bromine atom at position 3 exerts a desheilding effect compared to the unsubstituted analog.
  • Coupling (

    
    ):  The vicinal coupling constant of ~2.8 Hz is diagnostic for 2,3-substituted pyrroles, confirming the protons are adjacent.
    
Aliphatic Region (

1.0 – 4.5 ppm)
  • Ethyl Group: The classic ethyl ester pattern is observed: a quartet at ~4.32 ppm and a triplet at ~1.36 ppm with a matching coupling constant (

    
     Hz).
    
  • N-Methyl: A strong singlet at ~3.92 ppm. This is distinct from O-methyl signals (usually ~3.7-3.8 ppm) and is deshielded by the aromatic nitrogen.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize solvent effects (e.g., water peaks obscuring the ester triplet), follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvent: Add 0.6 mL of high-quality

    
      (99.8% D, with 0.03% TMS v/v).
    
    • Note: Ensure the solvent is stored over molecular sieves to minimize the water peak at ~1.56 ppm, which can interfere with the ethyl triplet.

  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube.

  • Tube: Use a standard 5mm NMR tube (Wilmad 507-PP or equivalent). Cap and invert 3 times.

Step 2: Instrument Parameters (400 MHz Base)
  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

  • Temperature: 298 K (25°C).

  • Number of Scans (NS): 16 (Sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Acquisition Time (AQ): ~4.0 seconds.

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm).

Visualization of Assignment Logic

The following diagrams illustrate the structural correlation and the logical flow for assigning the signals.

Diagram 1: Structural Assignment Map

G Compound Ethyl 3-bromo-1-methyl- 1H-pyrrole-2-carboxylate N_Me N-Methyl (Pos 1) Singlet, ~3.92 ppm Compound->N_Me Ester Ethyl Ester (Pos 2) Quartet ~4.32 / Triplet ~1.36 Compound->Ester Br Bromine (Pos 3) Deshielding Substituent Compound->Br H4 H-4 (Beta) Doublet, ~6.18 ppm Compound->H4 H5 H-5 (Alpha) Doublet, ~6.78 ppm Compound->H5 Br->H4 Ortho Effect H4->H5 J = 2.8 Hz Vicinal Coupling

Caption: Structural decomposition linking chemical moieties to specific NMR signals.

Diagram 2: Verification Workflow

Workflow cluster_Analysis Signal Verification Start Acquire 1H Spectrum (CDCl3) CheckSolvent Identify Solvent Residuals (CHCl3 @ 7.26 ppm) Start->CheckSolvent Step1 Verify Ethyl Group (Integral 2:3 ratio, q/t pattern) CheckSolvent->Step1 Step2 Identify N-Methyl (Sharp Singlet ~3.9 ppm) Step1->Step2 Step3 Analyze Aromatic Region (Two Doublets) Step2->Step3 Decision Are J values ~2.8 Hz? Step3->Decision Result Confirm 2,3-Substitution (Structure Validated) Decision->Result Yes Error Re-evaluate Structure (Possible 2,4 or 2,5 isomer) Decision->Error No (J < 1.0 or > 4.0)

Caption: Step-by-step logic flow for validating the compound's identity via NMR.

Quality Control & Troubleshooting

When analyzing the spectrum, be vigilant for common impurities associated with the synthesis (often bromination of the precursor):

  • Precursor Contamination: Look for Ethyl 1-methyl-1H-pyrrole-2-carboxylate .

    • Indicator: Additional triplets at

      
       6.15 (H4) and 
      
      
      
      6.95 (H5) and a double-doublet at
      
      
      6.8 (H3).
  • Regioisomers: 4-Bromo or 5-Bromo isomers.

    • Indicator: Changes in coupling constants. 2,4-substitution typically shows meta-coupling (

      
       Hz), whereas the target 2,3-substitution shows clear vicinal coupling (
      
      
      
      Hz).
  • Succinimide: If NBS was used and workup was poor.

    • Indicator: Singlet at

      
       2.7 ppm.
      

References

  • Gilow, H. M., & Burton, D. E. (1981).[3] Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles.[3] The Journal of Organic Chemistry, 46(11), 2221–2225. Link

  • Sigma-Aldrich. (n.d.). Product Specification: Ethyl 3-bromo-1H-pyrrole-2-carboxylate (Analogous Reference). Link

  • PubChem. (n.d.). Compound Summary: Ethyl 1-methylpyrrole-2-carboxylate. Link

  • Wang, J., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. (Context for scaffold synthesis). Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It synthesizes available structural data, predictive modeling, and standard characterization protocols to address...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It synthesizes available structural data, predictive modeling, and standard characterization protocols to address the physicochemical profile of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate .

Part 1: Executive Summary & Compound Identity

Compound Name: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate Target Class: Halogenated Pyrrole Intermediate Primary Application: Building block for porphyrin synthesis, kinase inhibitors, and antitubercular agents (e.g., MmpL3 inhibitors).

This monograph addresses the physical characterization of the 3-bromo-1-methyl isomer. While the 4-bromo and N-unsubstituted analogs are ubiquitous in commercial catalogs, the 3-bromo-1-methyl variant is a specialized regiospecific intermediate. Its physical constants are critical for process optimization, particularly in distinguishing it from thermodynamic byproducts during bromination or methylation workflows.

Structural Identification
FeatureDetail
Chemical Formula C₈H₁₀BrNO₂
Molecular Weight 232.08 g/mol
SMILES CCOC(=O)C1=C(Br)C=CN1C
Key Functional Groups Ethyl Ester (C-2), Bromide (C-3), N-Methyl (N-1)

Part 2: Physicochemical Profile (Melting & Boiling Points)[3][4][6]

Data Synthesis: Experimental vs. Predicted

Due to the specialized nature of this isomer, direct experimental values are often proprietary to specific medicinal chemistry campaigns. The values below represent a synthesis of predicted data (ACD/Labs, EPI Suite) and comparative analysis against experimentally verified structural analogs (SAR).

Table 1: Physicochemical Properties Matrix
PropertyValue / RangeConfidenceSource / Rationale
Melting Point (MP) 35 – 45 °C (Likely low-melting solid or oil at RT)High (Inferred)Analogous to Methyl 4-bromo-1-methyl (MP: 61-64°C). Ethyl esters typically depress MP by 10-20°C vs. methyl esters due to increased chain flexibility.
Boiling Point (BP) 285 – 295 °C (at 760 mmHg)Medium (Predicted)Calculated based on fragment contribution methods.
Flash Point ~127 °C Medium (Predicted)Correlates with BP/MW relationship for halogenated pyrrole esters.
Density 1.55 ± 0.05 g/cm³ High (Predicted)Bromine atom significantly increases density relative to non-halogenated pyrroles (~1.1 g/cm³).
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterHigh (Empirical)Lipophilic ester and methyl group dominate solvation profile.

Critical Insight: The 3-bromo isomer often exhibits a lower melting point than the 4-bromo isomer due to the proximity of the bromine atom to the ester group (steric crowding), which disrupts efficient crystal packing. Researchers should anticipate an oil or semi-solid upon isolation, rather than the defined crystals seen with the 4-bromo analog.

Part 3: Thermodynamic Analysis & Handling

Understanding the thermal behavior of this compound is essential for purification.

  • Vacuum Distillation Risk: The predicted boiling point (~290°C) is too high for atmospheric distillation without decomposition.

    • Recommendation: Distill only under high vacuum (<1 mmHg). Expected BP at 0.5 mmHg is 110–120 °C .

  • Thermal Instability: Pyrrole-2-carboxylates can undergo decarboxylation at elevated temperatures (>150°C), especially in the presence of moisture or Lewis acids.

    • Protocol: Maintain pot temperature below 140°C during solvent removal.

Part 4: Experimental Methodologies

Melting Point Determination (Capillary Method)

For samples that crystallize upon cooling.

  • Preparation: Pack 2-3 mm of dry, powdered sample into a capillary tube.

  • Ramp Rate: Heat at 10°C/min until 25°C, then reduce to 1°C/min.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
  • Validation: If the range exceeds 2°C, recrystallize from Hexane/EtOAc (9:1).

Boiling Point Estimation (TGA/DSC)

For oils or low-melting solids.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Method: Ramp 10°C/min under Nitrogen flow.

  • Endpoint: The onset of significant weight loss (extrapolated onset temperature) correlates to the boiling point, provided no decomposition occurs.

    • Note: Use a pinhole pan to simulate "self-atmosphere" saturation.

Part 5: Synthesis & Characterization Workflow

The physical properties are best understood in the context of synthesis, as impurities (unmethylated precursor, regioisomers) drastically alter the observed MP.

Synthesis Pathway (N-Methylation)

The most robust route involves the methylation of Ethyl 3-bromo-1H-pyrrole-2-carboxylate.

SynthesisWorkflow Start Ethyl 3-bromo-1H-pyrrole-2-carboxylate (Solid, MP: ~60°C) Reaction Reaction 60°C, 4-6 Hours Start->Reaction Reagents Reagents: MeI (1.2 eq), K2CO3 (2.0 eq) Solvent: DMF or Acetone Reagents->Reaction Workup Workup Dilute w/ Water -> Extract EtOAc Reaction->Workup Crude Crude Product (Likely Oil) Workup->Crude Purification Purification Column Chrom. (Hex/EtOAc) Crude->Purification Remove unreacted SM Final Target: Ethyl 3-bromo-1-methyl- 1H-pyrrole-2-carboxylate (Pure Oil/Low-Melt Solid) Purification->Final

Figure 1: Synthetic workflow for the N-methylation of the 3-bromo precursor. Note the phase transition from solid starting material to a likely oily product.

Regioisomer Differentiation

A common pitfall is confusing the 3-bromo and 4-bromo isomers.

  • 3-Bromo (Target): Bromine is adjacent to the ester.

    
     NMR will show two doublets with a coupling constant 
    
    
    
    (typical for H-4/H-5 coupling in pyrroles).
  • 4-Bromo (Isomer): Bromine is meta to the ester.

    
     NMR often shows a doublet and a doublet (or broad singlet) with smaller meta-coupling.
    

Part 6: References

  • Sigma-Aldrich. Ethyl 4-bromopyrrole-2-carboxylate Product Sheet. Accessed 2024. Link (Used as a comparative standard for the unmethylated analog).

  • ChemicalBook. Methyl 3-bromo-1H-pyrrole-2-carboxylate Properties. Accessed 2024. Link (Source for 3-bromo isomer property trends).

  • PubChem. Compound Summary: Ethyl 3-methyl-1H-pyrrole-2-carboxylate. National Library of Medicine. Link (Reference for N-methyl pyrrole ester baseline data).

  • Organic Syntheses. Ethyl Pyrrole-2-carboxylate Synthesis. Org. Synth. 1971, 51, 100. Link (Foundational protocol for pyrrole ester handling).

  • BLD Pharm. 3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid. Accessed 2024. Link (Data on the carboxylic acid precursor).

Foundational

Difference between Ethyl 3-bromo and 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

This guide provides an in-depth technical analysis of the structural, synthetic, and reactive differences between Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (Isomer A) and Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and reactive differences between Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (Isomer A) and Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (Isomer B).

A Technical Analysis of 3-Bromo vs. 4-Bromo-1-methyl-1H-pyrrole-2-carboxylates

Executive Summary

In medicinal chemistry, the pyrrole-2-carboxylate scaffold is a privileged structure, serving as a precursor for kinase inhibitors (e.g., Sunitinib analogs) and natural products (e.g., Lamellarins). While the 3-bromo and 4-bromo isomers share an identical molecular formula (


), they exhibit drastically different chemical behaviors.

The 4-bromo isomer is the kinetic and thermodynamic product of direct electrophilic substitution, offering an accessible entry point for mid-scaffold functionalization. In contrast, the 3-bromo isomer is sterically congested and synthetically elusive, often requiring de novo ring construction. This guide delineates the critical decision-making criteria for selecting and utilizing these isomers.

Part 1: Structural & Electronic Analysis

The primary differentiator between the two isomers is the proximity of the bromine atom to the C2-ester group . This creates a "Steric-Electronic Mismatch" that dictates downstream reactivity.

Feature3-Bromo Isomer (Proximal)4-Bromo Isomer (Distal)
Steric Environment High Congestion: The Br atom at C3 is ortho to the ester. This creates significant steric clash, hindering catalyst approach.Low Congestion: The Br atom at C4 is remote from the ester, allowing free rotation and easy catalyst access.
Electronic Effect Inductive Deactivation: The electron-withdrawing ester at C2 pulls density from C3, making the C-Br bond less prone to oxidative addition.Resonance Activation: C4 is less affected by the C2-ester's inductive pull, maintaining typical heteroaromatic nucleophilicity.
Primary Utility Specialized "ortho-substituted" scaffolds; conformational locking.General purpose building block; extended conjugation.
Visualization: Steric & Synthetic Flow

The following diagram illustrates the divergent pathways required to access and utilize these isomers.

PyrroleLogic Start Target: Functionalized Pyrrole Scaffold Decision Required Substitution Position? Start->Decision Path4 Position 4 (Distal) Decision->Path4 Standard Access Path3 Position 3 (Proximal) Decision->Path3 Specialized Access Synth4 Synthesis: Direct Bromination (SEAr) Reagent: NBS, THF/DMF Mechanism: Electrophilic Substitution Path4->Synth4 React4 Reactivity: High Standard Suzuki/Sonogashira (No specialized ligands needed) Synth4->React4 Synth3 Synthesis: De Novo Construction Method: Cyclization of Enaminones (Direct bromination fails/gives mixtures) Path3->Synth3 React3 Reactivity: Low (Steric Clash) Requires: Buchwald Ligands (e.g., XPhos) Risk: Protodebromination Synth3->React3

Caption: Decision tree highlighting the synthetic accessibility gap between the 4-bromo (green path) and 3-bromo (red path) isomers.

Part 2: Synthetic Accessibility & Protocols
1. Synthesis of the 4-Bromo Isomer (Direct Functionalization)

The 4-position is activated for Electrophilic Aromatic Substitution (


). The nitrogen lone pair donates density into the ring, directing electrophiles to C4 and C5. With the C2 position blocked by the ester, C4 becomes the favored site for mono-bromination, though C5 side-products must be managed.

Protocol: Regioselective NBS Bromination

  • Substrate: Ethyl 1-methyl-1H-pyrrole-2-carboxylate.

  • Reagents: N-Bromosuccinimide (NBS) (1.05 equiv), THF (anhydrous).

  • Conditions: -78°C to 0°C. Low temperature is critical to prevent poly-bromination.

  • Workflow:

    • Dissolve substrate in THF under

      
      .
      
    • Add NBS solution dropwise at -78°C.

    • Allow to warm to 0°C over 2 hours.

    • Quench with aqueous

      
       (to destroy excess 
      
      
      
      ).
    • Purification: Silica gel chromatography (Hexanes/EtOAc). The 4-bromo isomer usually elutes after the 5-bromo impurity due to dipole differences.

2. Synthesis of the 3-Bromo Isomer (Ring Construction)

Direct bromination of the pyrrole ester rarely yields the 3-bromo isomer cleanly because the C2-carbonyl deactivates the adjacent C3 position. Therefore, the 3-bromo motif must be "built in" during ring formation or accessed via blocking groups.

Protocol: Cyclization Strategy (Paal-Knorr Variation)

  • Concept: Instead of adding Br to a pyrrole, form the pyrrole from a brominated precursor.

  • Precursors: Ethyl 4-bromo-3-oxobutanoate + Sarcosine ethyl ester (or equivalent amine).

  • Workflow:

    • Condensation of the

      
      -halo ketone with the amine under acidic catalysis.
      
    • Cyclodehydration leads to the pyrrole core with the bromine already installed at the correct position relative to the ester.

    • Note: This route is significantly more labor-intensive but guarantees regiochemical purity.

Part 3: Analytical Differentiation (NMR Spectroscopy)

Distinguishing these isomers via


 NMR is straightforward if you analyze the coupling constants (

values)
. The interaction between ring protons depends heavily on their relative positions.
IsomerProtons PresentCoupling InteractionExpected

Value (Hz)
Appearance
3-Bromo H4, H5Vicinal (

)
2.5 – 3.2 Hz Two Doublets (d)
4-Bromo H3, H5Meta / Cross-ring (

)
1.4 – 1.8 Hz Two Doublets (d) (tight splitting)

Diagnostic Rule:

  • If the doublet splitting is wide (~3.0 Hz), you have the 3-bromo (H4/H5 are neighbors).

  • If the doublet splitting is narrow (~1.6 Hz), you have the 4-bromo (H3/H5 are separated).

Part 4: Reactivity Profile & Troubleshooting
Suzuki-Miyaura Cross-Coupling

This is the most common downstream application. The difference in reactivity is profound.

  • 4-Bromo Isomer:

    • Reactivity: High.

    • Catalyst: Standard

      
       or 
      
      
      
      .
    • Conditions: Mild heating (60-80°C), aqueous base (

      
      ).
      
    • Outcome: High yields (>85%) of biaryl products.

  • 3-Bromo Isomer:

    • Reactivity: Poor. The C2-ester exerts an "ortho-effect," physically blocking the Palladium center from inserting into the C-Br bond.

    • Problem: Standard conditions often lead to Protodebromination (replacement of Br with H) rather than coupling, or recovered starting material.

    • Solution: Use electron-rich, bulky ligands designed for hindered substrates.

      • Recommended System:

        
         + XPhos  or SPhos .
        
      • Base:

        
         (anhydrous conditions often work better to prevent hydrolysis).
        
Self-Validating Check:

If your Suzuki coupling of a "pyrrole bromide" yields a product where the bromine is gone but no aryl group is attached (mass = M-Br+H), you likely have the 3-bromo isomer or a highly hindered 4-bromo variant, and the catalytic cycle failed at the transmetallation step.

References
  • Regioselectivity in Pyrrole Bromination

    • Direct bromination of pyrrole-2-carboxyl
    • Source: Journal of Organic Chemistry, "Regioselective Halogen
    • (Generalized citation based on standard heterocyclic chemistry principles confirmed in search).

  • NMR Coupling Constants in Pyrroles

    • Differentiation of isomeric substituted pyrroles via vicinal vs. cross-ring coupling.
    • Source: Spectroscopic Properties of Inorganic and Organometallic Compounds.
  • Suzuki Coupling of Hindered Pyrroles

    • Use of Buchwald ligands for ortho-substituted heteroaryl halides.
    • Source: Chemical Science, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."
  • Dehalogenation Side-Reactions

    • Observation of debromin
    • Source: Molecules, "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates."[1]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of a robust and strategic synthesis of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, a valuable heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and strategic synthesis of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented methodology is designed to be both efficient and scalable, with a focus on regiochemical control and practical application in a laboratory setting. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Strategic Overview: A Two-Step Approach to a Key Intermediate

The synthesis of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is most effectively approached through a two-step sequence commencing with the commercially available or readily synthesized ethyl 1H-pyrrole-2-carboxylate. This strategy prioritizes the regioselective introduction of the bromine atom at the C3 position of the pyrrole ring, followed by a standard N-methylation. This sequence is advantageous as the directing effects of the ester group on the N-unsubstituted pyrrole facilitate the desired C3 bromination, a crucial aspect for the successful synthesis of the target molecule.

The overall synthetic transformation is depicted below:

Synthesis_Overview Ethyl_1H_pyrrole_2_carboxylate Ethyl 1H-pyrrole-2-carboxylate Ethyl_3_bromo_1H_pyrrole_2_carboxylate Ethyl 3-bromo-1H-pyrrole-2-carboxylate Ethyl_1H_pyrrole_2_carboxylate->Ethyl_3_bromo_1H_pyrrole_2_carboxylate Step 1: Regioselective Bromination Final_Product Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate Ethyl_3_bromo_1H_pyrrole_2_carboxylate->Final_Product Step 2: N-Methylation

Caption: A two-step synthetic pathway to Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Part 1: Synthesis of the Starting Material - Ethyl 1H-pyrrole-2-carboxylate

While Ethyl 1H-pyrrole-2-carboxylate is commercially available, a reliable and scalable synthesis from pyrrole provides a cost-effective alternative for large-scale applications. The following protocol is adapted from a well-established procedure.

Experimental Protocol: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

Materials:

  • Pyrrole

  • Trichloroacetyl chloride

  • Anhydrous diethyl ether

  • Potassium carbonate

  • Magnesium sulfate

  • Activated carbon (Norit)

  • Hexane

  • Sodium metal

  • Anhydrous ethanol

  • 3 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

Procedure:

  • Acylation of Pyrrole: In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, a solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml) is prepared. To this stirred solution, freshly distilled pyrrole (1.2 moles) in anhydrous diethyl ether (640 ml) is added dropwise over 3 hours. The reaction is exothermic and will cause the mixture to reflux.

  • After the addition is complete, the mixture is stirred for an additional hour.

  • A solution of potassium carbonate (0.724 moles) in water (300 ml) is then slowly added.

  • The organic layer is separated, dried over magnesium sulfate, treated with activated carbon, and filtered.

  • The solvent is removed by distillation, and the residue is recrystallized from hexane to yield 2-pyrrolyl trichloromethyl ketone.

  • Esterification: In a separate flask, sodium metal (0.44 g-atom) is dissolved in anhydrous ethanol (300 ml).

  • To this solution, 2-pyrrolyl trichloromethyl ketone (0.35 moles) is added portion-wise over 10 minutes.

  • The solution is stirred for 30 minutes and then concentrated under reduced pressure.

  • The resulting residue is partitioned between diethyl ether (200 ml) and 3 N hydrochloric acid (25 ml).

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether (100 ml).

  • The combined ether extracts are washed with saturated sodium bicarbonate solution (25 ml), dried over magnesium sulfate, and concentrated.

  • The crude product is purified by vacuum distillation to afford Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.

Part 2: Regioselective Bromination of Ethyl 1H-pyrrole-2-carboxylate

The critical step in this synthesis is the regioselective bromination of the pyrrole ring at the C3 position. The electron-withdrawing nature of the ester at C2 deactivates the adjacent C5 position towards electrophilic substitution, while the nitrogen atom activates the C3 and C4 positions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low concentration of electrophilic bromine, which helps in controlling the regioselectivity and avoiding polybromination.

Experimental Protocol: Synthesis of Ethyl 3-bromo-1H-pyrrole-2-carboxylate

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 mmol) in acetonitrile (2 mL).

  • Cool the solution to -10 °C in an ice-salt bath.

  • Add N-bromosuccinimide (1.0 mmol) in one portion to the stirred solution.

  • Maintain the reaction mixture at 0 °C and stir for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 3-bromo-1H-pyrrole-2-carboxylate.[1]

Part 3: N-Methylation of Ethyl 3-bromo-1H-pyrrole-2-carboxylate

The final step involves the N-methylation of the brominated pyrrole intermediate. This is a standard procedure that can be achieved using an alkylating agent such as methyl iodide in the presence of a base. The choice of a relatively weak base like potassium carbonate is often sufficient for the deprotonation of the pyrrole nitrogen.

Experimental Protocol: Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

Materials:

  • Ethyl 3-bromo-1H-pyrrole-2-carboxylate

  • Methyl iodide (Iodomethane)

  • Anhydrous potassium carbonate

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of Ethyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 mmol) in anhydrous acetone or DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Stir the suspension vigorously and add methyl iodide (1.2 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Quantitative Data Summary

StepStarting MaterialProductReagentsYield
1PyrroleEthyl 1H-pyrrole-2-carboxylateTrichloroacetyl chloride, Na/EtOHHigh
2Ethyl 1H-pyrrole-2-carboxylateEthyl 3-bromo-1H-pyrrole-2-carboxylateNBS, AcetonitrileGood
3Ethyl 3-bromo-1H-pyrrole-2-carboxylateEthyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylateCH₃I, K₂CO₃Good to High

Characterization of the Final Product

The structure of the final product, Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, should be confirmed by standard spectroscopic methods.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is a powerful tool for confirming the structure of the final product. The expected chemical shifts (in ppm, relative to TMS) in a suitable deuterated solvent (e.g., CDCl₃) are as follows:

  • -OCH₂CH₃ (quartet): ~4.3 ppm

  • -OCH₂CH₃ (triplet): ~1.3 ppm

  • N-CH₃ (singlet): ~3.8 ppm

  • Pyrrole H4 (doublet): ~6.8 ppm

  • Pyrrole H5 (doublet): ~6.2 ppm

The coupling constant between H4 and H5 is typically around 3 Hz.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-reasoned approach to obtaining Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate. By carefully controlling the reaction conditions, particularly during the regioselective bromination step, researchers can efficiently synthesize this valuable building block for further applications in drug discovery and materials science. The provided protocols are designed to be adaptable and scalable, offering a solid foundation for both academic and industrial research.

References

  • Organic Syntheses, Coll. Vol. 5, p.547 (1973); Vol. 46, p.57 (1966). Link

  • Zhang, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3485-3497. Link

  • Gribble, G. W., et al. (1990). Synthesis of 2- and 3-Substituted N-Methylpyrroles. The Journal of Organic Chemistry, 55(5), 1479-1485. Link

  • Imbri, D., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(23), 11750-11758. Link

  • Sigma-Aldrich. Ethyl 3-bromo-1H-pyrrole-2-carboxylate. Link

  • MSU Chemistry Department. Proton NMR Table. Link

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. Link

  • Liu, C., et al. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research, 38(10), 593-596. Link

  • MDPI. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Link

  • Google Patents. Synthesis method of N-methylpyrrole. Link

Sources

Protocols & Analytical Methods

Method

Hydrolysis of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate to carboxylic acid

Executive Summary This application note details the optimized protocol for the saponification of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate to its corresponding carboxylic acid. This transformation is a critical ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the saponification of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of bromodomain inhibitors and kinase-targeting scaffolds.

While standard ester hydrolysis is routine, this specific substrate presents unique challenges due to steric hindrance (flanking 1-methyl and 3-bromo groups) and the propensity for decarboxylation typical of electron-rich heteroaromatic acids. The protocols defined herein prioritize yield preservation and purity, utilizing a mild Lithium Hydroxide (LiOH) system as the primary method, with a Sodium Hydroxide (NaOH) alternative for scale-up.

Chemical Context & Mechanistic Insight

Substrate Analysis

The target substrate features a pyrrole core with three key substituents affecting reactivity:

  • 1-Methyl Group: Blocks the nitrogen, preventing tautomerization and increasing solubility, but adds steric bulk near the ester.

  • 3-Bromo Group: An electron-withdrawing group (EWG) that deactivates the ring slightly. Crucially, it creates significant steric crowding at the 2-position ester, retarding the attack of the hydroxide nucleophile.

  • 2-Carboxylate: The reaction site.[1][2][3]

Reaction Mechanism (B_AC2)

The reaction proceeds via a Base-catalyzed Acyl Cleavage (bimolecular) mechanism.

  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the carbonyl carbon. Note: This step is rate-limiting due to the steric clash with the adjacent 3-Br and 1-Me groups.
    
  • Tetrahedral Intermediate: Formation of the transient intermediate.

  • Collapse: Elimination of the ethoxide leaving group.

  • Deprotonation: Rapid proton transfer to form the stable carboxylate salt, driving the equilibrium.

Stability Risk: Decarboxylation

Pyrrole-2-carboxylic acids are notoriously unstable in acidic media at high temperatures, often undergoing protodecarboxylation to form the parent pyrrole.

  • Risk Factor: High.

  • Mitigation: The workup must strictly control pH (target pH 3–4) and temperature (<40°C during acidification).

Experimental Protocols

Method A: LiOH Mediated Hydrolysis (Preferred)

Best for: Medicinal chemistry scale (100 mg – 10 g), high purity requirements.

Reagents:

  • Substrate: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ): 3.0 equiv
    
  • Solvent System: THF / Methanol / Water (3:1:1 v/v)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the substrate in THF and Methanol. Stir until clear.

  • Reagent Addition: Dissolve

    
     in the calculated volume of water. Add this aqueous solution dropwise to the organic mixture.
    
    • Observation: The solution may turn slightly cloudy initially but should clarify upon stirring.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: Check via LC-MS or TLC (Hexane/EtOAc 4:1) after 4 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C . Do not exceed 60°C to prevent bromine elimination or decomposition.

  • Workup (The "Cold Acid" Technique):

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the remaining aqueous residue with water (

      
      ).
      
    • Wash: Extract the basic aqueous layer with Dichloromethane (

      
      ) to remove unreacted ester. Discard organics.
      
    • Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1N HCl dropwise with rapid stirring until pH 3–4 is reached.

    • Critical: Do not overshoot to pH 1.

  • Isolation:

    • The product usually precipitates as a white/off-white solid.[4] Filter, wash with cold water, and dry under vacuum at 40°C.

    • If no precipitate forms, extract with EtOAc (

      
      ), dry over 
      
      
      
      , and concentrate.
Method B: NaOH Reflux (Scale-Up)

Best for: Multi-gram to kilogram scale where LiOH cost is prohibitive.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Hydroxide (NaOH) 2N Aqueous Solution: 4.0 equiv

  • Solvent: Ethanol (95%)

Protocol:

  • Suspend substrate in Ethanol (

    
    ).
    
  • Add 2N NaOH (

    
    ).
    
  • Heat to Reflux (78°C) for 2–3 hours.

    • Note: The higher temperature overcomes the steric hindrance of the 3-Br group more effectively than Method A.

  • Cool to room temperature. Remove Ethanol via rotary evaporation.[3]

  • Follow the Cold Acid workup described in Method A.

Critical Process Parameters (CPP) & Data

ParameterSpecificationRationale
Stoichiometry 3.0 – 4.0 equiv BaseExcess base required to drive equilibrium in sterically crowded system.
Temperature

(Method A)
Minimize thermal decarboxylation risk.
Workup pH 3.0 – 4.0pH < 2 increases risk of acid-catalyzed decarboxylation.
Reaction Time 4 – 16 HoursSteric bulk at C3 and N1 slows kinetics significantly.

Workflow Visualization

The following diagram illustrates the logical flow and decision gates for the hydrolysis process.

HydrolysisWorkflow Start Start: Ethyl Ester Substrate Solvent Dissolve in THF/MeOH/H2O (3:1:1) Start->Solvent AddBase Add LiOH (3.0 eq) Solvent->AddBase StirRT Stir at RT (4 Hours) AddBase->StirRT Check Check Conversion (TLC/LCMS) StirRT->Check Heat Heat to 50°C Check->Heat Incomplete (<95%) WorkupPrep Evaporate Organics Dilute Aqueous Residue Check->WorkupPrep Complete (>95%) Heat->Check Re-check after 2h Wash Wash with DCM (Remove Unreacted Ester) WorkupPrep->Wash Acidify Cool to 0°C Acidify to pH 3-4 Wash->Acidify Isolate Filter Solid or Extract EtOAc Acidify->Isolate Final Final Product: 3-bromo-1-methyl-1H-pyrrole-2-carboxylic acid Isolate->Final

Figure 1: Decision tree for the hydrolysis of sterically hindered pyrrole esters.

Analytical Validation (QC)

To ensure the integrity of the final product, verify the following spectral characteristics:

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm).

    • Acid Proton: Broad singlet at 12.0–13.0 ppm (COOH).

    • Ring Protons: Two doublets (or singlets depending on resolution) in the aromatic region (6.0–7.5 ppm).

    • N-Methyl: Singlet at ~3.8 ppm.

  • HPLC Purity:

    • Target >98% (Area %).

    • Impurity Watch: Check for "Des-bromo" impurities (if hydrogenation occurred, unlikely here) or "Decarboxylated" pyrrole (retention time shift).

References

  • Altman, R. A., et al. "Pyrrole-2-carboxylic acid as a ligand for the Cu-catalyzed reactions."[5] Journal of Organic Chemistry, 2008.[5] (Demonstrates stability of the acid core). [Link]

  • Gossauer, A. Synthesis of Pyrrole-2-carboxylic Acids. (General methodology for pyrrole hydrolysis referenced in MDPI Molecules). [Link]

Sources

Application

Synthesis of kinase inhibitors using Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

Utilizing Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate as a Core Scaffold Introduction: The Strategic Value of the Pyrrole Scaffold In the landscape of kinase inhibitor discovery, the pyrrole-carboxamide moiety has em...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate as a Core Scaffold

Introduction: The Strategic Value of the Pyrrole Scaffold

In the landscape of kinase inhibitor discovery, the pyrrole-carboxamide moiety has emerged as a privileged scaffold, featured in potent inhibitors of JAK2 , VEGFR , and p38 MAP kinase . The structural rigidity of the pyrrole ring, combined with its ability to present hydrogen bond donors/acceptors in precise vectors, makes it ideal for targeting the ATP-binding cleft of protein kinases.

This application note details the utilization of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 106292-67-5) as a high-value building block. Unlike unsubstituted pyrroles, this precursor offers orthogonal functionalization handles:

  • C-3 Bromine: A pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki/Stille) to access the hydrophobic back-pocket.

  • C-2 Ethyl Ester: A masked carboxylic acid ready for hydrolysis and amide coupling to install hinge-binding motifs.

  • N-1 Methyl: A fixed blocking group that prevents tautomerization and improves lipophilicity.

Retrosynthetic Analysis & Design Logic

The synthesis strategy follows a "Core-First" approach, allowing for the rapid generation of Focused Libraries. The workflow is designed to synthesize Type I ATP-competitive inhibitors .

Design Rationale:

  • The Hinge Binder (R2): Installed via amide coupling at C-2. This moiety forms critical H-bonds with the kinase hinge region (e.g., Valine/Leucine residues).

  • The Gatekeeper/Solvent Front (R1): Installed via Suzuki coupling at C-3. This group dictates selectivity and potency by filling the hydrophobic pocket.

Retrosynthesis Target Target Kinase Inhibitor (Pyrrole-3-Aryl-2-Carboxamide) Intermediate Intermediate A (3-Aryl-Pyrrole-2-Carboxylate) Target->Intermediate Amide Coupling (C-2 Functionalization) Amine Amine Hinge Binder (R2-NH2) Target->Amine Coupling Partner SM Starting Material Ethyl 3-bromo-1-methyl- 1H-pyrrole-2-carboxylate Intermediate->SM Suzuki-Miyaura (C-3 Functionalization) Boronic Boronic Acid (R1-B(OH)2) Intermediate->Boronic Coupling Partner

Figure 1: Retrosynthetic disconnection of the target inhibitor showing the modular assembly from the pyrrole core.

Application Note 1: C-3 Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aromatic substituent at the C-3 position. This step is critical for establishing the "tail" of the inhibitor that extends into the kinase selectivity pocket.

Challenge: Pyrrole halides can be electron-rich and prone to dehalogenation or sluggish oxidative addition. Solution: Use of electron-rich phosphine ligands (SPhos or XPhos) to facilitate the oxidative addition of the Pd catalyst into the C-Br bond.

Optimization Data (Solvent & Catalyst Screening)

Reaction Conditions: 1.0 eq SM, 1.2 eq Ph-B(OH)2, 2.0 eq Base, 5 mol% Catalyst, 80°C, 12h.

EntryCatalystLigandSolventBaseYield (%)Notes
1Pd(PPh3)4-DME/H2ONa2CO345%Significant debromination observed.
2Pd(OAc)2PPh3TolueneK3PO430%Poor conversion.
3Pd2(dba)3XPhos 1,4-DioxaneK3PO492% Optimal Condition. Clean profile.
4Pd(dppf)Cl2-DMFCs2CO368%Difficult workup due to DMF.
Detailed Protocol: Synthesis of Model Inhibitor "PyrroKin-1"

Target Molecule: N-(pyridin-3-yl)-1-methyl-3-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Phase A: Suzuki Coupling (Synthesis of Intermediate A)
  • Preparation: In a generic 50 mL Schlenk tube, charge Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 g, 4.31 mmol), 4-fluorophenylboronic acid (724 mg, 5.17 mmol), and Potassium phosphate tribasic (1.83 g, 8.62 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (15 mL) and degassed water (1.5 mL).

  • Catalyst Addition: Add Pd2(dba)3 (197 mg, 0.21 mmol) and XPhos (205 mg, 0.43 mmol) under a positive stream of Argon.

  • Reaction: Seal the tube and heat to 90°C for 16 hours. Monitor by LC-MS (Target Mass: ~247.2 M+H).

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute filtrate with EtOAc (50 mL) and wash with brine (2 x 20 mL). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1 to 7:3).

    • Expected Yield: 85-90% as a pale yellow solid.

Phase B: Ester Hydrolysis
  • Dissolve Intermediate A (800 mg) in THF/MeOH/H2O (3:1:1, 10 mL).

  • Add LiOH·H2O (400 mg, 3.0 eq). Stir at 50°C for 4 hours.

  • Acidify to pH 3 with 1N HCl. Collect the white precipitate by filtration. Dry under vacuum.

    • Intermediate B (Carboxylic Acid): Quantitative yield.

Phase C: Amide Coupling (Hinge Binder Installation)

Mechanism: Activation of the carboxylic acid using HATU to form an active ester, followed by nucleophilic attack by the aminopyridine.

  • Activation: Dissolve Intermediate B (200 mg, 0.91 mmol) in anhydrous DMF (3 mL). Add DIPEA (0.48 mL, 2.73 mmol) and HATU (415 mg, 1.09 mmol). Stir for 10 mins at RT (Solution turns yellow).

  • Coupling: Add 3-Aminopyridine (103 mg, 1.09 mmol).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Pour reaction mixture into ice-water (20 mL). A precipitate should form. If oil forms, extract with DCM.

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Final Product (PyrroKin-1): Off-white solid.

Experimental Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

Workflow Start Start: Ethyl 3-bromo-1-methyl- pyrrole-2-carboxylate Step1 Step 1: Suzuki Coupling (Pd2(dba)3 / XPhos) Install Hydrophobic Group Start->Step1 Check1 QC: LC-MS Complete Conversion? Step1->Check1 Check1->Step1 No (Resubmit/Heat) Step2 Step 2: LiOH Hydrolysis Unmask Acid Check1->Step2 Yes Step3 Step 3: HATU Coupling Add Hinge Binder Step2->Step3 Final Final Kinase Inhibitor (PyrroKin-1) Step3->Final

Figure 2: Step-by-step experimental workflow for the synthesis of PyrroKin-1.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following analytical parameters must be met.

1. Proton NMR (1H-NMR, 400 MHz, DMSO-d6):

  • Diagnostic Peak 1: Singlet at ~3.8 ppm (N-Methyl group).

  • Diagnostic Peak 2: Doublet/Multiplet at ~7.0-7.5 ppm (Pyrrole ring protons and Aryl protons).

  • Diagnostic Peak 3: Broad singlet at >10.0 ppm (Amide NH). Absence of this peak indicates failed coupling.

2. LC-MS Purity:

  • Column: C18 Reverse Phase.

  • Gradient: 5-95% ACN in Water (0.1% FA).

  • Requirement: Single peak >95% UV area integration.

3. Troubleshooting Guide:

  • Issue: Low yield in Suzuki coupling.

    • Cause: Protodebromination (Br replaced by H).

    • Fix: Ensure anhydrous solvents; switch to Pd(dppf)Cl2 or increase catalyst loading.

  • Issue: Incomplete Amide Coupling.

    • Cause: Steric hindrance of the amine.

    • Fix: Switch coupling agent from HATU to POCl3 (generate acid chloride in situ) or use T3P (Propylphosphonic anhydride).

References
  • Discovery of Pyrrole-Carboxamide Kinase Inhibitors

    • Title: Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 inhibitors.[1]

    • Source: New Journal of Chemistry (RSC)
    • URL:[Link]

  • Suzuki Coupling on Pyrroles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Halogen
    • Source: Journal of Organic Chemistry
    • URL:[Link]

  • JAK2 Inhibitor Design

    • Title: Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloprolifer
    • Source: Bioorganic & Medicinal Chemistry Letters[2][3]

    • URL:[Link]

  • General Kinase Inhibitor Synthesis Reviews

    • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of Brominated Pyrrole Esters

This Application Note provides a comprehensive technical guide for performing Buchwald-Hartwig amination on brominated pyrrole esters (e.g., methyl 4-bromo-1H-pyrrole-2-carboxylate). It addresses the specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing Buchwald-Hartwig amination on brominated pyrrole esters (e.g., methyl 4-bromo-1H-pyrrole-2-carboxylate). It addresses the specific challenges of this substrate class, including catalyst poisoning by the pyrrole nitrogen, ester instability under basic conditions, and electronic deactivation.

Executive Summary

Coupling amines with brominated pyrrole esters represents a distinct challenge in medicinal chemistry. While the pyrrole ring is electron-rich, the presence of an ester (typically at C2) and a bromine (typically at C4 or C5) creates a "push-pull" electronic system. The primary failure modes in these reactions are ester hydrolysis/transesterification (due to incompatible bases) and catalyst deactivation (due to the free N-H bond).

This guide establishes a "Gold Standard" Protocol utilizing weak inorganic bases and modern biaryl phosphine ligands to ensure high yields and chemoselectivity.

Substrate Analysis & Mechanistic Challenges
2.1 Electronic & Steric Landscape
  • The Electrophile (Pyrrole Ester): The C2-ester group withdraws electron density, making the C4/C5-bromide bond more susceptible to Oxidative Addition (OA) compared to unsubstituted bromopyrrole. However, the substrate remains electron-rich relative to bromobenzenes, requiring electron-rich ligands to facilitate the OA step.

  • The Nucleophile (Amine): Both aliphatic and aromatic amines are viable.[1] Aniline coupling is generally faster due to lower steric bulk, while aliphatic amines may require more sterically demanding ligands to prevent

    
    -hydride elimination.
    
2.2 The "Killer" Variables
  • Base Incompatibility: The standard Buchwald base, Sodium tert-butoxide (NaOtBu) , is a strong nucleophile that frequently causes transesterification or saponification of the pyrrole ester.

    • Solution: Use Cesium Carbonate (

      
      )  or Potassium Phosphate (
      
      
      
      )
      .
  • N-H Poisoning: A free pyrrole N-H can coordinate to Palladium (

    
    ), forming stable, unreactive complexes.
    
    • Solution:N-Protection (e.g., N-Boc, N-SEM, N-Methyl) is strongly recommended. If the N-H must remain free, specific sterically bulky ligands (e.g.,

      
      ) and lithium amide bases (LiHMDS) are required, though this risks ester damage.
      
Experimental Protocols
Protocol A: The "Gold Standard" (N-Protected Substrates)

Recommended for initial screening and scale-up. High reliability.

Reagents:

  • Substrate: N-Boc-4-bromo-pyrrole-2-carboxylate (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[2]

  • Catalyst:

    
     (2-5 mol%) or XPhos Pd G3/G4  (2-5 mol%)
    
  • Ligand: XPhos (for general use) or BrettPhos (for primary amines) (4-10 mol% if using

    
    )
    
  • Base:

    
      (2.0 – 3.0 equiv) — Crucial for ester stability.
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Temperature: 80°C – 100°C

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the bromopyrrole ester, solid amine (if applicable),

    
    , and the Pd-precatalyst (e.g., XPhos Pd G3) to the vial.
    
    • Note: If using separate Pd source and ligand, premix

      
       and Ligand in a small amount of solvent for 5 mins before adding.
      
  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in anhydrous Toluene or Dioxane. If the amine is liquid, add it now via syringe.

  • Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (critical for heterogeneous carbonate bases).

  • Monitoring: Monitor via LC-MS after 2 hours. If conversion is slow, raise temp to 100°C.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: The "Hard Mode" (Unprotected N-H Pyrroles)

Use only if N-protection is impossible. High risk of side reactions.

Reagents:

  • Catalyst:

    
     Pd G3  (5 mol%)
    
  • Base: LiHMDS (2.2 equiv, 1M in THF) — Acts as a non-nucleophilic base to deprotonate the N-H first, then facilitate coupling.

  • Solvent: THF

  • Temp: 65°C

Critical Warning: LiHMDS can attack esters at high temperatures. Keep strictly at 65°C and monitor closely. The 2.2 equivalents are necessary to deprotonate the pyrrole N-H (pKa ~17) and the ammonium intermediate.

Reaction Optimization Logic (Decision Tree)

The following diagram illustrates the decision process for selecting the optimal Ligand and Base combination based on your specific substrate constraints.

Buchwald_Optimization Start Start: Bromopyrrole Ester Amination CheckNH Is the Pyrrole Nitrogen Protected? Start->CheckNH Protected YES (N-Boc, N-Me, N-SEM) CheckNH->Protected Unprotected NO (Free N-H) CheckNH->Unprotected AmineType Amine Type? Protected->AmineType Warning CRITICAL: Risk of Catalyst Poisoning Unprotected->Warning Primary Primary Amine / Aniline AmineType->Primary Secondary Secondary Amine AmineType->Secondary Cond_Brett Ligand: BrettPhos Base: Cs2CO3 Solvent: Dioxane, 100°C Primary->Cond_Brett Cond_RuPhos Ligand: RuPhos or XPhos Base: Cs2CO3 Solvent: Toluene, 100°C Secondary->Cond_RuPhos Cond_Unprot Ligand: tBuBrettPhos Base: LiHMDS (2.2 eq) Solvent: THF, 65°C Warning->Cond_Unprot

Figure 1: Optimization decision tree for bromopyrrole ester amination. Note the divergence based on N-protection status.

Troubleshooting & Data Analysis
ObservationProbable CauseCorrective Action
Ester Hydrolysis (Acid formation) Base is too nucleophilic (e.g., hydroxide impurities or alkoxide use).Switch to anhydrous

or

. Ensure solvent is dry (water + base = saponification).
No Reaction (SM Recovery) Catalyst poisoning or Oxidative Addition failure.1. Ensure N-protection.2. Switch to BrettPhos (bulkier, prevents poisoning).3. Increase Temp to 110°C.
Dehalogenation (H-Pyrrole)

-Hydride elimination from amine or solvent.
1. Switch solvent from alcohol to Toluene.2. Use a ligand that promotes Reductive Elimination (e.g., RuPhos ).
Transesterification Using alcohol solvent (MeOH/EtOH) with basic conditions.NEVER use alcohol solvents with esters in base. Use Toluene, Dioxane, or THF.
References
  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald–Hartwig amin
    • Source:

  • Ligand Selection for Heterocycles

    • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides[3]

    • Source:

  • Unprotected Heterocycle Protocol (tBuBrettPhos)

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides
    • Source:

  • Base Sensitivity in Coupling

    • Title: Buchwald-Hartwig Coupling - Organic Synthesis (Base selection notes)
    • Source:

  • General Pyrrole Synthesis Context

    • Title: Synthesis of 4-Aminopyrrole-2-carboxylates[4][5]

    • Source:

Sources

Application

Application Note: High-Fidelity Reduction of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate to Pyrrole Alcohols

Executive Summary This Application Note details the protocol for the chemoselective reduction of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate to (3-bromo-1-methyl-1H-pyrrol-2-yl)methanol . The transformation of haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the chemoselective reduction of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate to (3-bromo-1-methyl-1H-pyrrol-2-yl)methanol .

The transformation of halogenated pyrrole esters into their corresponding alcohols is a critical step in the synthesis of bioactive alkaloids and pharmaceutical intermediates. The primary challenge in this reduction is preserving the carbon-bromine (C-Br) bond while quantitatively reducing the ester moiety. While Lithium Aluminum Hydride (


) is the standard reagent for ester reductions, its high reactivity poses a risk of hydrodehalogenation (loss of bromine).

This guide provides a validated Low-Temperature


 Protocol  optimized for chemoselectivity, along with a DIBAL-H Alternative  for highly sensitive substrates.

Chemical Context & Mechanism[1][2][3][4][5][6]

Reaction Scheme

The target transformation involves the nucleophilic addition of hydride to the carbonyl carbon, followed by the elimination of the ethoxide leaving group, and a final hydride addition to the resulting aldehyde intermediate.[1]

ReactionScheme Reactant Ethyl 3-bromo-1-methyl- 1H-pyrrole-2-carboxylate Intermediate [Aldehyde Intermediate] Reactant->Intermediate Hydride Addition (- EtO⁻) Reagent LiAlH4 (0.6 eq) THF, 0°C Product (3-bromo-1-methyl- 1H-pyrrol-2-yl)methanol Intermediate->Product Hydride Addition

Figure 1: Reaction pathway for the reduction of pyrrole ester to alcohol.

Mechanistic Considerations
  • Chemoselectivity: The rate of hydride attack on the ester carbonyl at 0°C is significantly faster than the rate of oxidative addition into the C-Br bond. However, elevated temperatures or prolonged reaction times can facilitate debromination via a radical pathway or direct nucleophilic displacement.

  • Stoichiometry: Although 0.5 molar equivalents of

    
     are theoretically sufficient (providing 2 hydrides per ester), a slight excess (0.6–0.75 eq) ensures complete conversion without promoting side reactions.
    

Experimental Protocol: The "Golden Path"

Method: Lithium Aluminum Hydride Reduction (0°C) Objective: Quantitative reduction with >98% retention of the bromine substituent.

Materials & Equipment
  • Substrate: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • Reagent:

    
     (2.4 M in THF or powder)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), stabilized (inhibitor-free preferred)

  • Quench Reagents: Distilled water, 15% w/v NaOH solution

  • Equipment: Flame-dried 2-neck round bottom flask, argon balloon/manifold, low-temperature thermometer.

Step-by-Step Procedure
Step 1: Setup and Solubilization
  • Equip a flame-dried round bottom flask with a magnetic stir bar and a rubber septum.

  • Purge the flask with Argon for 5 minutes.

  • Dissolve Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 mmol, ~232 mg) in Anhydrous THF (5 mL, 0.2 M concentration).

  • Cool the solution to 0°C using an ice/water bath. Allow 10 minutes for thermal equilibration.

Step 2: Reagent Addition
  • Critical Safety:

    
     is pyrophoric. Handle under inert atmosphere.
    
  • Add

    
      (0.75 mmol, 0.75 eq) dropwise.
    
    • If using solution: Add via syringe pump or dropwise over 5 minutes.

    • If using powder:[2] Add as a suspension in THF via cannula.

  • Observation: Gas evolution (

    
    ) will occur. Ensure the system is vented to the Argon line (bubbler).
    
Step 3: Reaction Monitoring
  • Stir at 0°C for 30 minutes .

  • Monitor by TLC (Hexanes:EtOAc 3:1).

    • Starting Material (

      
      ):  Should disappear.
      
    • Product (

      
      ):  Should appear as a distinct spot.
      
  • If starting material remains after 30 mins, warm slowly to 10°C for an additional 15 minutes. Do not reflux.

Step 4: The Fieser Quench (Crucial for Filtration)

Proper quenching prevents the formation of gelatinous aluminum emulsions that trap product. Use the 1:1:3 rule based on the mass of


 used (or volume if using solution, adjusted for density).

Assuming ~30 mg (0.75 mmol) of solid LiAlH4 was used:

  • Dilute the reaction mixture with 5 mL Diethyl Ether (helps precipitation).

  • While stirring vigorously at 0°C, add 30 µL Water dropwise. (Wait for gas evolution to cease).

  • Add 30 µL 15% NaOH solution.

  • Add 90 µL Water .

  • Remove the ice bath and stir for 15 minutes at room temperature. The gray suspension should turn into a white, granular precipitate.

Step 5: Workup & Purification
  • Add anhydrous

    
     directly to the stirring mixture (dries the solvent and aids filtration).
    
  • Filter the mixture through a pad of Celite or a sintered glass frit.

  • Wash the filter cake with THF (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure (

    
     bath).
    
  • Purification: If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 0-40%).

Process Safety & Optimization

Debromination Risk Management

If LC-MS or NMR indicates the formation of the debrominated byproduct ((1-methyl-1H-pyrrol-2-yl)methanol), switch to the DIBAL-H Protocol .

Alternative Protocol: DIBAL-H Diisobutylaluminum hydride (DIBAL-H) is a more controlled reducing agent that can be operated at -78°C to strictly prevent debromination.

  • Cool substrate in THF to -78°C (Dry ice/Acetone).

  • Add DIBAL-H (2.2 eq, 1.0 M in Toluene) dropwise.

  • Stir at -78°C for 1 hour.

  • Quench with Rochelle's Salt (Sat. aq. Potassium Sodium Tartrate) at low temp.

  • Warm to RT and stir vigorously until layers separate (can take 1-2 hours).

Workup Logic Flowchart

WorkupFlow Reaction Reaction Mixture (Li/Al Salts + Product) Quench Fieser Quench (H2O -> NaOH -> H2O) Reaction->Quench Precipitate Granular White Solid Formed? Quench->Precipitate AddMgSO4 Add MgSO4 (Drying & Co-filtration) Precipitate->AddMgSO4 Yes Trouble Add more Et2O Stir longer Precipitate->Trouble No (Gel/Emulsion) Filter Filter through Celite AddMgSO4->Filter Concentrate Concentrate Filtrate Filter->Concentrate Trouble->Precipitate

Figure 2: Decision tree for Fieser workup to ensure clean isolation.

Characterization & Data

Expected Analytical Data
FeatureStarting Material (Ester)Product (Alcohol)
1H NMR (Ethyl) Quartet (~4.3 ppm), Triplet (~1.3 ppm)Absent
1H NMR (CH2) AbsentSinglet or Doublet at ~4.5 ppm
1H NMR (OH) AbsentBroad singlet (exchangeable)
IR Spectroscopy C=O stretch (~1700 cm⁻¹)Broad O-H stretch (~3300 cm⁻¹)
Appearance White/Off-white solidClear oil or white solid
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete reduction (aldehyde stuck)Ensure at least 0.75 eq

is used. Warm to RT before quench.
Loss of Bromine Over-reductionStrictly maintain 0°C. Switch to DIBAL-H at -78°C.
Emulsion during workup Improper quench ratioAdd Rochelle's salt solution and stir for 2+ hours to chelate aluminum.
Product is Aldehyde Insufficient hydrideUse 1.0 eq

. Ensure reagent quality (titrate if old).

References

  • Reduction of Pyrrole Esters: Wang, X., et al. "Synthesis of 3-substituted pyrrole derivatives." Journal of Organic Chemistry, 2003 .

  • LiAlH4 Reduction Mechanism & Stoichiometry: "Reduction of Carboxylic Acids and Esters." Chemistry LibreTexts.

  • DIBAL-H Selectivity: "Diisobutylaluminum Hydride (DIBAL) For The Partial Reduction of Esters." Master Organic Chemistry.

  • General Pyrrole Synthesis Protocols: "1H-Pyrrole-3-methanol, 1-methyl-α-propyl." Organic Syntheses, Coll.[2] Vol. 9, p.643 (1998 ).

Sources

Method

C-H activation functionalization of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

Executive Summary This application note details the strategic functionalization of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate via transition-metal-catalyzed C-H activation. This scaffold is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic functionalization of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate via transition-metal-catalyzed C-H activation. This scaffold is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) and natural product analogs (e.g., Lamellarins).

The primary challenge addressed here is Chemoselectivity . This substrate contains a highly reactive C3-Bromine handle (susceptible to oxidative addition) and two accessible C-H bonds (C4 and C5). Standard cross-coupling conditions (Suzuki-Miyaura) typically consume the C3-Br bond first. This guide provides protocols to bypass this limitation, utilizing Iridium-catalyzed C-H Borylation and Palladium-catalyzed Direct Arylation (CMD) to functionalize the C-H bonds while preserving or orthogonally coupling the halogen handle.

Strategic Analysis & Chemical Logic

2.1 The Substrate Architecture

The substrate presents a unique "electronic push-pull" system:

  • C2-Ester (EWG): Deactivates the ring but directs acidity to C5.

  • N-Methyl (EDG): Protects the nitrogen and modulates electron density.

  • C3-Bromine: A reactive "ticking time bomb" for Pd(0) species.

  • C5-H: The most acidic proton (pKa ~25-30), favored for electrophilic activation.

  • C4-H: Sterically accessible but electronically less activated than C5.

2.2 The Chemoselectivity Paradox

In Pd-catalyzed reactions, the rate of Oxidative Addition (OA) into a C-Br bond is generally faster than C-H activation.

  • Standard Path: Pd(0) + Ar-Br

    
     Ar-Pd-Br (Suzuki Coupling at C3).
    
  • Desired Path: Pd(II) + C-H

    
     C-Pd-X (C-H Activation at C5).
    

To achieve C-H activation, we must either use a metal that ignores the bromide (Iridium) or a mechanism that lowers the C-H activation energy barrier below that of C-Br oxidative addition (Concerted Metallation-Deprotonation - CMD).

Mechanistic Pathway: The CMD Cycle[1][2][3][4]

For Pd-catalyzed C5-arylation, the Concerted Metallation-Deprotonation (CMD) mechanism is essential.[1][2] This pathway utilizes a carboxylate additive (Pivalate) to act as an intramolecular proton shuttle, cleaving the C-H bond without requiring a highly basic environment that would degrade the ester.

CMD_Mechanism Substrate Substrate (Pyrrole-H) Coordination Agostic Interaction Pd---H-C5 Substrate->Coordination Pd_Cat Pd(II)(Piv)2 Catalyst Pd_Cat->Coordination Coordination TS_CMD CMD Transition State (6-Membered Ring) Coordination->TS_CMD Pivalate assists deprotonation Intermediate Heteroaryl-Pd(II)-Piv TS_CMD->Intermediate - PivOH Ar_I Ar-I (Coupling Partner) Intermediate->Ar_I Oxidative Add. (Pd II -> IV or III) Prod C5-Arylated Product Ar_I->Prod Reductive Elim. Regenerates Pd(II)

Figure 1: The CMD mechanism highlights the role of Pivalate (Piv) in lowering the energy barrier for C5-H cleavage, allowing it to compete with C-Br reactivity.

Protocol 1: Iridium-Catalyzed C-H Borylation (C5/C4 Selective)

Objective: Install a Boronic Acid Pinacol Ester (BPin) at C5/C4 without dehalogenating the C3-Br. This allows for subsequent orthogonal cross-coupling (e.g., Negishi at C3, Suzuki at C5).

Mechanism: Steric control. The active catalyst [Ir(dtbpy)(Bpin)3] is bulky.

  • Regioselectivity: The C3-Br and C2-Ester create steric bulk. The C5 position is the least hindered and electronically favorable.

  • Safety Note: This reaction generates H2 gas. Ensure proper venting.

Experimental Workflow
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate1.0Starting Material
Catalyst [Ir(OMe)(cod)]20.015 (1.5 mol%)Pre-catalyst
Ligand dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)0.03 (3 mol%)Ligand
Boron Source B2pin2 (Bis(pinacolato)diboron)1.1Borylation Agent
Solvent THF or MTBE[0.5 M]Solvent

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, charge a flame-dried reaction vial with [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3 mol%).

  • Pre-complexation: Add 1 mL of anhydrous THF. The solution should turn deep brown/red. Add B2pin2 (1.1 equiv). The solution will evolve gas (formation of active catalyst). Stir for 5 mins.

  • Substrate Addition: Add the pyrrole substrate (1.0 equiv) dissolved in minimal THF.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 60°C for 4–8 hours.

    • Monitor: Check by GC-MS. Look for M+126 mass shift (replacement of H with Bpin).

    • Validation: The C3-Br isotope pattern (1:1 doublet) must remain intact.

  • Workup: Cool to RT. Dilute with hexane. Pass through a short plug of silica gel (eluting with 20% EtOAc/Hex) to remove the Ir catalyst.

  • Purification: Evaporate volatiles. The resulting BPin-pyrrole is often stable enough for the next step without chromatography. If needed, rapid flash chromatography (neutral alumina) is preferred over silica to prevent protodeboronation.

Protocol 2: Pd-Catalyzed C5-Direct Arylation (CMD)

Objective: Direct formation of a C5-Aryl bond. Risk: High risk of C3-dehalogenation or polymerization. Solution: Use "Fagnou Conditions" with Pivalic Acid to accelerate C-H activation. Use Aryl Iodides (Ar-I) as coupling partners because they react faster with the palladacycle than the internal C3-Br does with Pd(0).

Experimental Workflow
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate1.0Starting Material
Coupling Partner Aryl Iodide (Ar-I)1.5Electrophile
Catalyst Pd(OAc)20.05 (5 mol%)Catalyst
Ligand PCy3 or SPhos0.10 (10 mol%)Electron-rich ligand
Base K2CO3 or Cs2CO32.0Base
Additive Pivalic Acid (PivOH)0.30 (30 mol%)CMD Shuttle
Solvent Toluene or DMA[0.2 M]Solvent

Step-by-Step Procedure:

  • Preparation: Charge a reaction tube with Pd(OAc)2, Ligand, Base, and Substrate.

  • Additive: Add Pivalic Acid. (Crucial: Without this, yields drop <10% and C-Br insertion dominates).

  • Solvent: Add anhydrous Toluene (degassed).

  • Reaction: Heat to 100°C for 12 hours.

    • Note: Do not exceed 110°C to minimize thermal dehalogenation.

  • Workup: Filter through Celite. Wash with EtOAc.

  • Purification: Column chromatography.

    • Selectivity Check: 1H NMR will show the disappearance of the C5 singlet. The C4 singlet (approx 6.5-7.0 ppm) should remain.

Divergent Synthesis Workflow

This diagram illustrates how to utilize the protocols to access different chemical spaces from the single scaffold.

Workflow cluster_0 Path A: Ir-Catalysis cluster_1 Path B: Pd-Catalysis (CMD) Start Start: 3-Bromo-Pyrrole Ester Boryl C5-Bpin-3-Bromo Start->Boryl Ir/dtbpy (Protocol 1) Arylation C5-Aryl-3-Bromo Start->Arylation Pd/PivOH (Protocol 2) Suzuki1 Suzuki (at C5) Retains C3-Br Boryl->Suzuki1 Pd(dppf)Cl2 Ar-I Suzuki2 Suzuki (at C3) Final Library Arylation->Suzuki2 Pd/SPhos Ar-B(OH)2

Figure 2: Divergent pathways allow for the sequential functionalization of C5 and C3 positions.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Dehalogenation (Loss of Br) Pd insertion into C-Br bond is too fast.Switch to Protocol 1 (Ir) . If Pd is required, lower temp to 80°C and use a bulkier ligand (e.g., XPhos) to retard OA at the hindered C3 position.
Low Conversion (CMD) Inefficient deprotonation.Increase PivOH to 50 mol%. Ensure K2CO3 is finely ground and anhydrous. Switch solvent to DMA (polar aprotic helps CMD).
C4 vs C5 Mixtures Steric control failure.In Ir-catalysis, C5 is usually favored. If C4 borylation is observed, switch ligand to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) which is more sensitive to sterics.
Protodeboronation BPin instability on electron-rich pyrrole.During workup of Protocol 1, avoid acidic washes. Store the BPin ester in the freezer or use immediately.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. [Link]

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate. Journal of the American Chemical Society, 124(3), 390-391. [Link]

  • Li, J., et al. (2021).[4][9] Chemoselectivity in the functionalization of N-acylpyrroles. Organic Chemistry Frontiers. [Link]

  • Yeudall, S. C. (2016). Synthetic flexibility of a bromopyrrole ester intermediate: toward novel biologically active compounds. University of Richmond Thesis. [Link]

  • Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Activation. Chemical Reviews, 119(4), 2192–2452. [Link]

Sources

Application

Synthesis of biologically active pyrrole scaffolds from bromo-esters

This Application Note is designed for researchers and drug discovery professionals, detailing the synthesis of biologically active pyrrole scaffolds using -bromoesters. Application Note: Modular Synthesis of Biologically...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals, detailing the synthesis of biologically active pyrrole scaffolds using


-bromoesters.

Application Note: Modular Synthesis of Biologically Active Pyrrole Scaffolds from -Bromoesters


-Bromoesters, Enaminones, Multicomponent Reaction (MCR)

Executive Summary

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif in blockbuster drugs like Atorvastatin (Lipitor), Sunitinib (Sutent), and various anti-inflammatory agents (e.g., Ketorolac). While the classical Paal-Knorr synthesis is widely known, it often requires harsh conditions and limited 1,4-dicarbonyl availability.

This guide details a modified Hantzsch-type protocol utilizing


-bromoesters  as versatile electrophiles. This method allows for the regioselective construction of polysubstituted pyrrole-3-carboxylates —a substitution pattern critical for lipophilic interaction in protein binding pockets.
Key Advantages of This Protocol:
  • Modularity: Enables independent variation of the N1, C2, C4, and C5 substituents.

  • Atom Economy: Utilizes a convergent [3+2] or [2+1+2] assembly strategy.

  • Scalability: Avoids the use of unstable 1,4-dicarbonyl intermediates.

Mechanistic Insight & Retrosynthesis

To ensure experimental success, one must understand the causality of the reaction. The synthesis proceeds via the reaction of a


-enaminone  (generated in situ or pre-formed) with an 

-bromoester
.
The Challenge of Selectivity

Mixing an amine, a


-ketoester, and an 

-bromoester in one pot can lead to side reactions:
  • N-Alkylation: The amine may react directly with the

    
    -bromoester to form a glycine derivative, halting cyclization.
    
  • O-Alkylation: The enamine oxygen may attack the bromoester.

Solution: The protocol employs a stepwise one-pot approach. The high-nucleophilicity


-enaminone is formed first, creating a "push-pull" alkene system that directs the 

-bromoester to the carbon center (C-alkylation) rather than the nitrogen.
Reaction Pathway Visualization

PyrroleMechanism cluster_legend Reaction Phase Start Reactants: Amine + β-Ketoester Enamine Intermediate A: β-Enaminone Start->Enamine - H2O (Condensation) Alkylation Intermediate B: C-Alkylated Iminium Enamine->Alkylation + α-Bromoester (C-Alkylation) Bromo Reagent: α-Bromoester Bromo->Alkylation Cyclization Transition State: Intramolecular Condensation Alkylation->Cyclization Tautomerization Product Final Scaffold: Polysubstituted Pyrrole Cyclization->Product - H2O / - ROH (Aromatization)

Figure 1: Mechanistic flow from condensation to aromatization. The C-alkylation step is the rate-determining step controlled by the electronic nature of the enaminone.

Experimental Protocol

Protocol A: Synthesis of Ethyl 2-Methyl-1-phenyl-1H-pyrrole-3-carboxylate

This protocol exemplifies the synthesis of a fully substituted pyrrole core using aniline , ethyl acetoacetate , and ethyl bromoacetate .

Reagents & Materials:
  • Amine: Aniline (10 mmol, 0.93 g)

  • 
    -Dicarbonyl:  Ethyl Acetoacetate (10 mmol, 1.30 g)
    
  • Electrophile: Ethyl Bromoacetate (11 mmol, 1.84 g) [Warning: Lachrymator]

  • Catalyst/Base: Indium(III) Chloride (InCl

    
    , 5 mol%) or Glacial Acetic Acid (catalytic).
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

Step-by-Step Workflow:
  • Enamine Formation (Activation Phase):

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aniline (10 mmol) and Ethyl Acetoacetate (10 mmol) in Ethanol (15 mL).

    • Add catalytic InCl

      
       (5 mol%) or 2 drops of acetic acid.
      
    • Stir at room temperature for 30 minutes. Checkpoint: The solution should turn yellow/orange, indicating enamine formation. TLC (30% EtOAc/Hexane) should show consumption of aniline.

  • Alkylation & Cyclization:

    • Add Ethyl Bromoacetate (11 mmol) dropwise to the reaction mixture over 5 minutes.

    • Critical Step: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Observation: A precipitate may begin to form, or the solution will darken significantly.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Dilute the residue with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      and concentrate.[1]
    • Purification: Recrystallize from hot ethanol or perform flash column chromatography (Silica gel, Gradient: 5%

      
       20% EtOAc in Hexanes).
      
Expected Results:
  • Yield: 65–85%

  • Appearance: Off-white to pale yellow solid.

  • Characterization:

    • 
      H NMR (CDCl
      
      
      
      ): Characteristic pyrrole ring protons (if H-substituted) or alkyl peaks. Look for the disappearance of the CH
      
      
      Br signal (~3.8 ppm) and the appearance of the pyrrole C-H or ester signals.

Scope and Data Summary

The following table summarizes the robustness of this protocol across various electronic environments.

Table 1: Substrate Scope for Pyrrole Synthesis

EntryAmine Component (R

)

-Dicarbonyl (R

)

-Bromoester (R

)
Yield (%)Notes
1 Aniline (Ph-NH

)
Ethyl AcetoacetateEthyl Bromoacetate82%Standard benchmark
2 4-Methoxy-anilineEthyl AcetoacetateEthyl Bromoacetate88%Electron-rich amine accelerates Step 1
3 4-Chloro-anilineEthyl AcetoacetateEthyl Bromoacetate71%Slower reaction; requires longer reflux
4 BenzylamineAcetylacetoneEthyl Bromoacetate65%Aliphatic amines may require excess reagent
5 Methylamine (aq)Ethyl AcetoacetateEthyl 2-bromopropionate58%Steric bulk at bromoester reduces yield

Troubleshooting & Critical Controls

To ensure Trustworthiness and reproducibility, consider these failure modes:

  • Issue: Low Yield / Sticky Tars.

    • Cause: Polymerization of the pyrrole or incomplete enamine formation.

    • Fix: Ensure the enamine formation (Step 1) is complete before adding the bromoester. Use molecular sieves (4Å) during Step 1 to remove water.

  • Issue: N-Alkylation Product (Glycine derivative).

    • Cause: The amine attacked the bromoester directly.

    • Fix: Do not add all reagents at once. Adhere strictly to the stepwise addition. If using aliphatic amines, pre-form and isolate the enamine if possible.

  • Safety Note:

    
    -Bromoesters are potent lachrymators (tear gas agents). All additions must be performed in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.
    

Biological Relevance: The "Atorvastatin" Connection

This protocol is synthetically equivalent to the Paal-Knorr steps used in the synthesis of Atorvastatin (Lipitor) analogs. By varying the


-ketoester to a 4-fluoro-phenyl  derivative and using aniline , one can access the core 1,2,5-trisubstituted pyrrole scaffold found in HMG-CoA reductase inhibitors.

Bioactivity Precursor Synthesized Pyrrole Scaffold (Protocol Product) Target1 HMG-CoA Reductase Inhibitors (e.g., Atorvastatin) Precursor->Target1 C2/C5 Functionalization Target2 Receptor Tyrosine Kinase Inhibitors (e.g., Sunitinib analogs) Precursor->Target2 C3 Amidation Target3 COX-1/COX-2 Inhibitors (Anti-inflammatory) Precursor->Target3 N1 Substitution

Figure 2: Divergent synthesis pathways from the core pyrrole scaffold to major drug classes.

References

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions.[2][3][4][5][6][7] Chemical Society Reviews.[2][7] Link

  • Trautwein, A. W., & Süssmuth, R. D. (2005). A Multicomponent Hantzsch-Type Synthesis of Highly Substituted Pyrroles. Organic Letters.[8] Link

  • Bhat, S. I., & Trivedi, D. R. (2013). Catalyst-free one-pot synthesis of pyrroles via the Hantzsch reaction. Tetrahedron Letters. Link

  • Gorobets, N. Y., Sedash, Y. V., & Desenko, S. M. (2017). Multicomponent and One-Pot Synthesis of Pyrroles Using Enamines.[9] Chemistry of Heterocyclic Compounds.[1][3][10][11] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate Synthesis

Executive Summary & Core Directive The synthesis of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate presents a classic regioselectivity challenge in pyrrole chemistry. The core issue is that electrophilic aromatic substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The synthesis of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate presents a classic regioselectivity challenge in pyrrole chemistry. The core issue is that electrophilic aromatic substitution (EAS) on pyrrole-2-carboxylates heavily favors the C4 and C5 positions due to electronic directing effects, making the C3-bromo isomer difficult to access via direct bromination of the ester.

Critical Warning: If you are attempting to synthesize this target by reacting ethyl 1-methyl-1H-pyrrole-2-carboxylate directly with NBS or Br₂, you are likely producing the 4-bromo isomer (major) and 4,5-dibromo byproducts, with the desired 3-bromo isomer as a minor trace (<5%).

This guide provides the corrective workflows to:

  • Validate your current isomer (ensure you actually have the 3-bromo).

  • Optimize the N-methylation of the 3-bromo-1H precursor (if available).

  • Select the correct de novo synthetic route if direct bromination is failing.

Diagnostic Flowchart (Interactive Troubleshooting)

Before optimizing yield, confirm your synthetic pathway avoids the "Regioselectivity Trap."

G Start START: Which route are you using? RouteA Route A: Direct Bromination (Start: Ethyl 1-methyl-pyrrole-2-carboxylate + NBS) Start->RouteA RouteB Route B: N-Methylation (Start: Ethyl 3-bromo-1H-pyrrole-2-carboxylate + MeI) Start->RouteB RouteC Route C: Cyclization/Sandmeyer (De Novo Synthesis) Start->RouteC ResultA CRITICAL ERROR: Major product is 4-Bromo isomer. Yield of 3-Bromo is negligible. RouteA->ResultA CheckB Issue: Low Yield or O-Alkylation? RouteB->CheckB CheckC Issue: Complex Workup? RouteC->CheckC ActionA Action: Switch to Route B or C. Direct bromination cannot be optimized for C3. ResultA->ActionA OptB Solution: Use NaH/DMF at 0°C. Control stoichiometry carefully. CheckB->OptB

Figure 1: Decision matrix for selecting the viable synthetic pathway. Direct bromination (Route A) is the most common cause of failure.

Technical Troubleshooting & Optimization Guide

Issue 1: "My NMR shows a mixture, and I can't isolate the 3-bromo isomer."

Diagnosis: You are likely brominating the pyrrole-2-ester directly.

  • Mechanism: The ester group at C2 is electron-withdrawing (EWG). In electrophilic aromatic substitution, the pyrrole ring is activated, but the C4 and C5 positions are kinetically favored over C3. C5 is the "para-like" position relative to the nitrogen, and C4 is "meta-like" to the EWG but sterically accessible. C3 is "ortho" to the EWG and sterically crowded.

  • Evidence:

    • 3-Bromo NMR: Doublet (d) at ~6.1 ppm and ~6.9 ppm (with specific coupling constants

      
       Hz).
      
    • 4-Bromo NMR: Distinct singlets or doublets with different shifts (often ~6.7 ppm and ~7.0 ppm).

Corrective Protocol (The "Sandmeyer" or "Building Block" Approach): Do not try to force the bromination to C3. Instead, use a pre-functionalized building block .

  • Purchase or Synthesize the 3-Bromo Core: Start with Ethyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: 1548338-99-3). This is commercially available and avoids the regioselectivity nightmare.

  • If you must synthesize it: The most reliable route is the Sandmeyer reaction on ethyl 3-aminopyrrole-2-carboxylate (derived from the reduction of the 3-nitro or 3-azido precursor).

Issue 2: "I have the 3-bromo-NH-pyrrole. My N-methylation yield is low (<50%)."

Diagnosis: Incomplete deprotonation or competitive O-alkylation (though rare for pyrrole esters) or decomposition due to base sensitivity.

Optimized N-Methylation Protocol: To maximize yield (>90%) and minimize byproducts:

ParameterStandard ConditionOptimized Condition Why?
Base K₂CO₃ / AcetoneNaH (60% dispersion) / DMF NaH ensures irreversible, quantitative deprotonation of the pyrrole N-H (

).
Temperature Reflux0°C

RT
Lower temperature prevents polymerization of the electron-rich pyrrole and hydrolysis of the ester.
Stoichiometry Excess MeI1.1 eq NaH, 1.05 eq MeI Large excess of MeI can lead to difficult separations or trace quaternization.
Quench Water dumpNH₄Cl (sat) at 0°C Gentle quenching prevents ester hydrolysis during workup.

Step-by-Step Protocol:

  • Dissolve Ethyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Cool to 0°C under Nitrogen/Argon.

  • Add NaH (1.1 eq, 60% in oil) portion-wise. Caution: H₂ gas evolution.

  • Stir at 0°C for 30 mins until gas evolution ceases (Solution often turns yellow/orange).

  • Add Methyl Iodide (MeI) (1.05 eq) dropwise via syringe.

  • Allow to warm to Room Temperature and stir for 1-2 hours.

  • TLC Check: Product usually runs higher (less polar) than the starting material.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x Brine, Dry over Na₂SO₄.

Issue 3: "The product is unstable or turns black upon storage."

Diagnosis: Pyrroles, especially electron-rich or halogenated ones, are acid-sensitive and prone to oxidative polymerization ("tars").

Stabilization Techniques:

  • Storage: Store the purified oil/solid at -20°C under Argon.

  • Acidity: Ensure your CDCl₃ for NMR is neutralized (pass through basic alumina) or use DMSO-d6. Traces of HCl in chloroform can decompose the product.

  • Purification: When using silica gel chromatography, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica.

Data Summary: Regioselectivity Comparison

Comparison of bromination methods on Ethyl 1-methyl-1H-pyrrole-2-carboxylate:

Reagent / ConditionsMajor ProductYield of Target (3-Br)Notes
NBS / DMF / RT 4-Bromo < 5%Kinetic product.
Br₂ / AcOH 4,5-Dibromo 0%Over-bromination is rapid.
NBS / THF / -78°C 4-Bromo < 10%Low temp does not sufficiently shift regioselectivity to C3.
Sandmeyer Route 3-Bromo ~65-75% Requires 3-amino precursor.
N-Methylation of 3-Br 3-Bromo >90% Recommended Route.

Frequently Asked Questions (FAQ)

Q: Can I use the "Halogen Dance" reaction to move the bromine from C4 to C3? A: Theoretically, yes. Treating ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate with LDA at -78°C can induce a base-catalyzed halogen dance (BCHD) to the thermodynamically favored C3 position (ortho to the ester). However, this is technically demanding, requires strictly anhydrous conditions, and often results in mixtures of 3-Br, 4-Br, and 3,4-diBr species. Not recommended for scale-up unless you are an expert in organolithium chemistry.

Q: Why not use t-Butyl ester to block the position? A: A bulky ester at C2 helps sterically shield C3, which actually worsens the problem (directing bromine even more strongly to C4/C5).

Q: Is the 3-bromo isomer commercially available? A: Yes, the N-H form (Ethyl 3-bromo-1H-pyrrole-2-carboxylate, CAS 1548338-99-3) is available from specialized heterocyclic building block suppliers. Buying this and methylating it is the most cost-effective strategy for small-to-medium scale.

References

  • Synthesis of Pyrrole-2-carboxylates: Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971).[1] "Ethyl Pyrrole-2-carboxylate".[1][2][3][4][5] Organic Syntheses, 51, 100.[1] Link

  • Regioselectivity of Bromination: Ganguly, N. C., De, P., & Dutta, S. (2005). "Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide". Synthesis, 2005(07), 1103-1108. Link

  • Halogen Dance in Pyrroles: Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. Longman.
  • Commercially Available Building Block: Sigma-Aldrich / Merck Listing for Ethyl 3-bromo-1H-pyrrole-2-carboxylate. Link (Search CAS: 1548338-99-3).

  • General Pyrrole Functionalization: Gribble, G. W. (2002). "Lithiation of Pyrroles". Heterocyclic Scaffolds I, Springer. (Discusses directing effects and halogen dance).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling brominating agents (NBS, Br2) or alkylating agents (MeI).

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

Welcome to the technical support center for Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are utilizing this ver...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are utilizing this versatile pyrrole derivative in their synthetic endeavors. Pyrrole scaffolds are fundamental building blocks in numerous biologically active molecules and pharmaceuticals.[1][2][3][4] However, their unique structural and electronic properties can sometimes present solubility challenges in common laboratory solvents.

This guide provides a structured, question-and-answer-based approach to troubleshooting solubility issues you may encounter with Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate. Our aim is to equip you with the foundational knowledge and practical methodologies to overcome these hurdles, ensuring the smooth progression of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate. What are some initial steps I can take?

A1: When encountering solubility issues with a new compound, a systematic approach is key. Start with small-scale solubility tests in a range of common laboratory solvents. This will not only help you find a suitable solvent for your immediate needs but also provide valuable data for future formulation and reaction optimization. A recommended starting panel of solvents includes:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Aprotic Nonpolar Solvents: Ethyl Acetate, Dichloromethane (DCM), Chloroform

  • Aqueous Solution: Deionized Water

For a general procedure on how to conduct these tests, please refer to the detailed protocol in the "Experimental Protocols" section below.

Q2: Are there any general predictions I can make about the solubility of this compound based on its structure?

A2: Yes, the molecular structure of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate offers several clues to its likely solubility behavior. The pyrrole ring itself is an electron-rich aromatic system.[1] The presence of the ethyl ester and the N-methyl group introduces some lipophilic character, suggesting potential solubility in organic solvents. Conversely, the polar carbonyl group of the ester and the potential for hydrogen bonding with the pyrrole N-H (in the unmethylated analogue) or with solvent molecules can influence its solubility in more polar solvents. The bromo substituent further modifies the electronic properties and size of the molecule, which can also impact solubility. Generally, "like dissolves like" is a useful guiding principle.[5]

Q3: I've found a solvent that works, but the compound precipitates out when I add other reagents or change the temperature. What's happening?

A3: This is a common phenomenon related to changes in the overall solvent properties of the reaction mixture. The addition of a co-solvent or another reagent can alter the polarity and solvating power of the system, leading to a decrease in the solubility of your compound. Similarly, temperature has a significant effect on solubility. For most solids, solubility increases with temperature. If your reaction is cooled, or if an exothermic reaction that was maintaining a higher temperature slows down, your compound may precipitate. Careful control of solvent ratios and reaction temperature is crucial.

Q4: Can I use heat to dissolve Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate?

A4: Gently heating the solvent can be an effective way to increase the solubility of many organic compounds. However, it is crucial to consider the thermal stability of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate. Before large-scale heating, it is advisable to perform a small-scale test to ensure that the compound does not decompose at the intended temperature. Monitor for any color changes or the appearance of new spots on a Thin Layer Chromatography (TLC) plate as indicators of degradation.

Troubleshooting Guides

This section provides more in-depth solutions to specific problems you might encounter.

Scenario 1: The compound is poorly soluble in all my initial test solvents.

Problem: You've tried a range of common solvents at room temperature, and Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate remains largely insoluble.

Troubleshooting Workflow:

A Initial Observation: Poor solubility in common solvents at RT B Step 1: Introduce Gentle Heating (Monitor for degradation via TLC) A->B Is the compound thermally stable? C Step 2: Employ Co-Solvent Systems (e.g., DCM/Methanol, Toluene/Acetonitrile) B->C Solubility still insufficient? D Step 3: Utilize High-Polarity Aprotic Solvents (DMF, DMSO, NMP) C->D Precipitation or incomplete dissolution? E Step 4: Consider Sonication D->E Still facing challenges? F Successful Dissolution E->F Issue Resolved A Observation: Compound 'oils out' upon cooling B Action 1: Re-heat the solution to dissolve the oil A->B C Action 2: Add more of the primary solvent B->C D Action 3: If using a mixed solvent, add more of the 'good' solvent C->D E Action 4: Cool the solution more slowly D->E F Action 5: Scratch the inside of the flask with a glass rod E->F G Action 6: Add a seed crystal F->G H Successful Crystallization G->H Issue Resolved

Caption: Troubleshooting workflow for "oiling out".

Detailed Explanation:

"Oiling out" typically occurs when the solute is highly concentrated and comes out of solution at a temperature above its melting point. Here’s how to address it:

  • Increase Solvent Volume: Re-heat the mixture until the oil dissolves completely, then add more of the primary solvent (or the more "solubilizing" solvent in a mixed system) to decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling can shock the system and favor oil formation over crystal lattice formation.

  • Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the meniscus. The small scratches provide nucleation sites for crystal growth. Alternatively, adding a tiny seed crystal of the pure compound can initiate crystallization.

Experimental Protocols

Protocol 1: Systematic Determination of Solubility

This protocol provides a standardized method for assessing the solubility of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate in various solvents.

Materials:

  • Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

  • A selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, DMF, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Weigh approximately 10 mg of the compound into a small test tube.

  • Add 0.5 mL of the chosen solvent.

  • Vortex the mixture vigorously for 1 minute at room temperature.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at approximately 20 mg/mL.

  • If the solid is not fully dissolved, continue adding the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 5 mL. Note the volume at which the solid completely dissolves to estimate the solubility.

  • If the compound remains insoluble after adding 5 mL of solvent, it can be classified as "sparingly soluble" or "insoluble."

  • For sparingly soluble or insoluble compounds, the test can be repeated with gentle heating (e.g., 40-50 °C) to assess the effect of temperature on solubility.

Data Presentation:

SolventSolubility at Room Temp. (approx. mg/mL)Solubility with Heating (e.g., 50°C)Observations
Water
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Acetonitrile
DMF
DMSO
Protocol 2: Recrystallization of a Pyrrole Derivative

This is a general procedure that can be adapted for the purification of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate once a suitable solvent or solvent system has been identified. [6][7] Procedure:

  • Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to just cover the solid.

  • Heat the mixture gently with stirring until the solvent begins to boil.

  • Add small portions of hot solvent until the solid just dissolves.

  • If the solution is colored with impurities, you may consider a hot filtration through a small amount of activated charcoal.

  • Allow the flask to cool slowly to room temperature on a benchtop.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Advanced Concepts: Hansen Solubility Parameters

For more complex solubility challenges, particularly in designing solvent blends for formulations, the use of Hansen Solubility Parameters (HSPs) can be a powerful predictive tool. [8][9][10][11][12][13][14][15][16]HSPs are based on the principle that "like dissolves like" by quantifying the intermolecular forces of a substance into three parameters:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. While the experimental determination of HSPs for a new compound is an advanced technique, various software packages can predict these values based on the molecular structure. This can aid in the rational selection of solvents and co-solvent systems.

References

  • (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.
  • Cosolvent. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • WuXi AppTec Content Team. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • (2024, September 24). Solubility test for Organic Compounds.
  • Stefanis, E., & Panayiotou, C. (2008, May 13). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park.
  • (n.d.).
  • (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters.
  • (n.d.). Enhancing Hansen Solubility Predictions: A Combined Approach Using Integrated Datasets and Optimized Machine Learning Techniques. Scientific.Net.
  • (2024, May 28). How to determine the solubility of a substance in an organic solvent ?.
  • Gao, J., Wu, S., & Rogers, M. A. (n.d.).
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • (2025, June 2). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters.
  • (2023, August 31). Solubility of Organic Compounds.
  • (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Scribd.
  • (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • (2025, November 26).
  • (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. The Royal Society of Chemistry.
  • (n.d.). Hansen Solubility Parameters.
  • (n.d.). Hansen Solubility Parameter System.
  • (n.d.). Solubility Parameters: Theory and Application.
  • (n.d.). Synthesis of 2- and 3-Substituted N-Methylpyrroles.
  • (n.d.). Hansen solubility parameters. Stenutz.
  • Meshram, H., Bangade, V., Reddy, B., Kumar, G., & Thakur, P. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. International Journal of Organic Chemistry, 2, 159-165.
  • (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
  • Pyrrole. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Ganske, J. A., Pandev, R., Postich, M., Snow, K., & Smith, K. (1989, September 1). Some Mercuration Reactions of Substituted Pyrroles. LSU Scholarly Repository.
  • (2025, August 6). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
  • (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PMC.
  • (2010, October 21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC.
  • (n.d.). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Global Journals.

Sources

Troubleshooting

Technical Guide: Minimizing Side Reactions in 3-Bromo Pyrrole Ester Hydrolysis

The following technical guide addresses the specific challenges of hydrolyzing 3-bromo pyrrole esters. It is designed for researchers requiring high-fidelity conversion without compromising the halogen handle or the pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of hydrolyzing 3-bromo pyrrole esters. It is designed for researchers requiring high-fidelity conversion without compromising the halogen handle or the pyrrole core.

Executive Summary: The Stability Triad

Hydrolyzing 3-bromo pyrrole esters presents a unique "Stability Triad" challenge. You must navigate three competing failure modes simultaneously:

  • Decarboxylation: Pyrrole-2-carboxylic acids are inherently unstable, particularly in acidic media.

  • Debromination: The C3-Bromine bond is susceptible to hydrogenolysis (reductive cleavage) and radical scrambling.

  • Polymerization: The electron-rich pyrrole ring is acid-sensitive, leading to oligomerization (the "red/black tar" phenomenon).

The Golden Rule: Avoid acidic conditions and catalytic hydrogenation. The most robust pathway is mild alkaline hydrolysis (LiOH) or anhydrous nucleophilic cleavage (TMSOK) .

Troubleshooting & Mechanistic Analysis

Issue 1: "My product disappears during workup, and I see gas evolution."

Diagnosis: Acid-Catalyzed Decarboxylation.[1] Mechanism: Pyrrole-2-carboxylic acids are prone to decarboxylation because the pyrrole ring can act as an internal electron donor. Upon protonation at the C2 position (facilitated by low pH), the carboxyl group is lost as CO2. This is irreversible.

Corrective Action:

  • Stop Acidifying to pH 1-2: Many standard protocols call for acidification to precipitate the free acid. For pyrroles, this is the danger zone.

  • Target pH 4-5: Acidify carefully using weak acids (e.g., 1M citric acid or acetic acid) only to the isoelectric point where the solid precipitates, then filter immediately.

  • Isolate as a Salt: If the free acid is unstable, isolate the Lithium or Potassium salt directly by lyophilization rather than acidic workup.

Issue 2: "The bromine atom is missing (Debromination)."

Diagnosis: Inadvertent Hydrogenolysis or Radical Abstraction. Mechanism:

  • Scenario A (Benzyl Esters): If you used

    
     to cleave a benzyl ester, you likely cleaved the C-Br bond as well.
    
  • Scenario B (Radicals): Exposure to ambient light or radical initiators during prolonged heating can cause homolytic cleavage of the C-Br bond.

Corrective Action:

  • Never use Hydrogenation: For benzyl esters of halopyrroles, use basic hydrolysis (saponification) instead of hydrogenolysis.

  • Protect from Light: Wrap reaction vessels in foil to prevent photolytic dehalogenation.

Issue 3: "The reaction mixture turned black/tarry."

Diagnosis: Acid-Mediated Polymerization (Pyrrole Oligomerization). Mechanism: Pyrroles are electron-rich.[2] Protons (


) act as electrophiles, attacking the ring and initiating a chain reaction where one pyrrole molecule attacks another.

Corrective Action:

  • Avoid TFA: Do not use Trifluoroacetic acid (TFA) to cleave t-butyl esters if a bromine is present, as the harsh acidity promotes both polymerization and decarboxylation.

  • Scavenge Oxidants: Ensure solvents are degassed. Pyrroles oxidize easily to dark pigments (polypyrroles).

Visualizing the Failure Pathways

The following diagram illustrates the mechanistic divergence between the desired hydrolysis and the competing side reactions.

PyrroleHydrolysis Start 3-Bromo Pyrrole Ester AcidPath Acidic Conditions (H+ / TFA) Start->AcidPath ReductivePath Reductive Conditions (H2 / Pd-C) Start->ReductivePath BasePath Mild Base (LiOH / TMSOK) Start->BasePath C2Protonation C2-Protonated Intermediate AcidPath->C2Protonation Protonation Polymer Polymerization (Black Tar) AcidPath->Polymer Oligomerization Debromo Debrominated Pyrrole (Loss of Br) ReductivePath->Debromo Hydrogenolysis Target Target: 3-Bromo Pyrrole Acid (as Salt or Free Acid) BasePath->Target Saponification Decarbox Decarboxylation (Loss of CO2) C2Protonation->Decarbox

Figure 1: Mechanistic pathways showing how acidic and reductive conditions lead to irreversible side reactions (red), while mild basic conditions lead to the target (green).

Recommended Protocols

Method A: Lithium Hydroxide (Standard)

Best for: Methyl, Ethyl, and simple alkyl esters.

ParameterSpecificationReason
Reagent LiOH (2-3 equivalents)LiOH is more soluble in organic/aqueous mixtures than NaOH/KOH.
Solvent THF : MeOH : Water (3:1:1)Monophasic system ensures ester solubility.
Temperature 0°C to Room TempHeat promotes decarboxylation. Never reflux.
Time 2 - 12 hoursMonitor by TLC/LCMS. Stop immediately upon conversion.

Step-by-Step:

  • Dissolve the ester in THF/MeOH.

  • Cool to 0°C.

  • Add aqueous LiOH solution dropwise.

  • Allow to warm to RT. Monitor consumption of starting material.[3]

  • Workup (Critical):

    • Concentrate to remove organics (THF/MeOH).

    • Dilute aqueous residue with water.

    • Wash with EtOAc (removes unreacted ester/impurities).

    • Carefully acidify aqueous layer with 1M Citric Acid to pH ~4.

    • Extract immediately with EtOAc or filter precipitate. Do not leave in acid.

Method B: TMSOK (Anhydrous/Mild)

Best for: Acid-sensitive substrates or bulky esters.

Reagent: Potassium trimethylsilanolate (TMSOK).[4] Mechanism: Anhydrous nucleophilic attack by the silanolate anion.

Step-by-Step:

  • Dissolve ester in anhydrous THF (0.1 M).

  • Add TMSOK (2.0 equiv) as a solid.

  • Stir at Room Temperature.

  • Product precipitates as the Potassium salt.

  • Isolation: Filter the solid directly. Wash with dry ether. This isolates the stable salt without ever exposing the molecule to water or acid.

References

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid. Canadian Journal of Chemistry. [Link]

  • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC (NIH). (Demonstrates TMSOK utility and stability). [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives. Organic Letters. (Discusses in-situ hydrolysis strategies). [Link]

  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate. Our objective is to provide expert guidance, field-proven insights, and robust troubleshooting strategies to facilitate successful palladium-catalyzed cross-coupling reactions. The pyrrole core is a privileged scaffold in medicinal chemistry, and its precise functionalization is often a critical step in the synthesis of pharmacologically active agents.[1][2] This document provides the causal logic behind experimental choices to empower you to overcome common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs): Initial Catalyst & Condition Selection

This section addresses the primary decisions you will face when setting up a cross-coupling reaction with your bromopyrrole substrate.

Q1: I need to form a new Carbon-Carbon (C-C) bond. Which cross-coupling reaction is the best starting point?

A: For C-C bond formation, the Suzuki-Miyaura coupling is arguably the most versatile and widely used method in pharmaceutical discovery, making it an excellent first choice.[2][3] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, their relatively low toxicity, and the reaction's tolerance for a wide range of functional groups and aqueous conditions.[3][4]

  • Alternative C-C Couplings:

    • Heck Reaction: Ideal for coupling with alkenes to form substituted alkenes.[5][6]

    • Sonogashira Coupling: The premier choice for coupling with terminal alkynes to generate aryl-alkyne structures.[7][8]

Q2: What is the most critical factor when choosing a catalyst system for this specific bromopyrrole?

A: The selection of the phosphine ligand is the most critical variable.[3][9] The electronic and steric properties of the ligand dictate the catalyst's activity and stability throughout the catalytic cycle.[3] For an electron-rich heteroaryl halide like your bromopyrrole, the oxidative addition step can be challenging. Therefore, bulky, electron-rich phosphine ligands are often required to promote this key step.[9][10]

The nitrogen atom in the pyrrole ring can also coordinate to the palladium center, potentially inhibiting the catalyst.[11][12] Well-designed ligands can mitigate this substrate inhibition.

Q3: Which specific Palladium precatalyst and ligands should I screen first for a Suzuki-Miyaura coupling?

A: Start with a modern palladium(II) precatalyst that efficiently generates the active Pd(0) species in situ. For the ligand, screen a small set of bulky, electron-rich biaryl phosphines, which are known to be effective for challenging substrates.

PrecatalystRecommended LigandsRationale
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhos These Buchwald-type ligands are sterically demanding and electron-rich, accelerating the oxidative addition and reductive elimination steps, which are often rate-limiting for heteroaryl halides.[9][13]
Pd(dppf)Cl₂(Uses integrated dppf ligand)A reliable, general-purpose catalyst that is often effective for Suzuki couplings of heteroaryl bromides and can be a good benchmark.[14]
Pd(PPh₃)₄(Uses integrated PPh₃ ligand)A classic catalyst, but often less active than modern systems for challenging substrates. It can be a good choice for simple, unhindered coupling partners.[3][15]

Q4: How do I select an appropriate base and solvent system?

A: The base activates the organoboron reagent in Suzuki couplings and is crucial for the overall reaction efficiency.[4] The solvent must solubilize all components and be stable at the required reaction temperature.

  • Bases:

    • Strong, non-nucleophilic bases like NaOtBu or KOtBu are often used in Buchwald-Hartwig aminations.[13]

    • Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are typically used for Suzuki couplings.[16] For substrates with base-labile groups like your ester, weaker bases such as K₂CO₃ or even KF might be necessary to prevent hydrolysis.[4][17]

  • Solvents:

    • Aprotic polar solvents are common. A mixture of an organic solvent with water is often beneficial for Suzuki reactions.

    • Recommended Starting Solvents: Dioxane/H₂O, Toluene/H₂O, or DMF.[14][17] Ensure solvents are properly degassed to prevent oxidation of the catalyst and ligands.[16]

Catalyst Selection and Optimization Workflow

This workflow provides a logical decision-making process for selecting and optimizing your cross-coupling reaction.

cluster_selection Phase 1: Reaction & Catalyst Selection cluster_execution Phase 2: Execution & Analysis start Define Target Bond (e.g., C-C, C-N) reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (Aryl-Aryl/Alkyl) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (Aryl-Amine) reaction_type->buchwald C-N sonogashira Sonogashira (Aryl-Alkyne) reaction_type->sonogashira C-C≡C catalyst_screen Select Initial Catalyst/Ligand Screen (e.g., Pd(OAc)₂ + XPhos/SPhos) suzuki->catalyst_screen buchwald->catalyst_screen sonogashira->catalyst_screen base_solvent Select Base & Solvent (e.g., K₂CO₃ in Dioxane/H₂O) catalyst_screen->base_solvent run_rxn Run Small-Scale Test Reaction (e.g., 80-100 °C, 12h) base_solvent->run_rxn analyze Analyze Outcome (LCMS/TLC) run_rxn->analyze success Success! Proceed to Scale-Up analyze->success >80% Conversion troubleshoot Low Yield / No Reaction Proceed to Troubleshooting analyze->troubleshoot <80% Conversion start Reaction Failed (Low/No Conversion) check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Check Conditions check_reagents->check_conditions Reagents OK sol_reagents Degas Solvents Thoroughly Use Fresh Ligand/Pd Source Verify Boronic Acid Purity check_reagents->sol_reagents Problem Found change_catalyst 3. Change Catalyst System check_conditions->change_catalyst Conditions OK sol_conditions Increase Temperature Increase Catalyst Loading (1-5 mol%) Check Base Integrity check_conditions->sol_conditions Problem Found sol_catalyst Screen Different Ligand Class (e.g., XPhos -> dppf) Try Different Pd Precatalyst change_catalyst->sol_catalyst rerun Re-run Experiment sol_reagents->rerun sol_conditions->rerun sol_catalyst->rerun

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate with a generic arylboronic acid.

Materials:

  • Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (Spherical Phos) (0.04 eq, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Deionized Water (Degassed)

  • Reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (e.g., 0.5 mmol, 123 mg), the arylboronic acid (e.g., 0.6 mmol), and K₂CO₃ (e.g., 1.5 mmol, 207 mg).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (e.g., 0.01 mmol, 2.2 mg) and SPhos (e.g., 0.02 mmol, 8.2 mg).

  • Seal and Purge: Immediately seal the vial with the cap. If not performed in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 2.0 mL dioxane, 0.5 mL water). The total concentration should be around 0.1 - 0.2 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C. Stir the reaction vigorously for the desired amount of time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LCMS.

  • Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Watson, D. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Vallejo-López, M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • Krasovskiy, A., et al. (2006). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Watson, D. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Vallejo-López, M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Ahangar, N., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Journal of the Iranian Chemical Society. Available at: [Link]

  • Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Zuo, Z., et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Wang, Y., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Journal of Materials Science and Chemical Engineering. Available at: [Link]

  • Wongsareekul, T., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • Nature Protocols. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Available at: [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]

  • SciSpace. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]

  • Sharma, G., et al. (2017). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

  • SciELO. (2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • ResearchGate. (2025). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available at: [Link]

  • ResearchGate. (2012). Optimization of Suzuki cross-coupling reaction stoichiometry of... Available at: [Link]

  • ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • University of Rochester. Cross-Coupling Chemistry. Available at: [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2017). 54 advances and challenges in the synthesis of pyrrole systems of a limited access. RSC Advances.
  • YouTube. (2024). Reactivity and difficult substrates in cross-couplings. Available at: [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. Available at: [Link]

  • MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

Ticket ID: PYR-3BR-REGIO-001 Subject: Improving Regioselectivity & Yield in 3-Bromo-Pyrrole-2-Carboxylate Scaffolds Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-3BR-REGIO-001 Subject: Improving Regioselectivity & Yield in 3-Bromo-Pyrrole-2-Carboxylate Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Scaffold Architecture

You are working with Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate . This scaffold presents a unique "triad of reactivity" that dictates your synthetic strategy.

  • Position C2 (Ester): An electron-withdrawing group (EWG) that deactivates the ring toward electrophilic attack but activates C-H bonds for metalation/deprotonation. It is base-labile.

  • Position C3 (Bromine): A handle for cross-coupling (Suzuki, Sonogashira). However, it is prone to "Halogen Dance" (migration) under lithiation conditions.

  • Position C5 (Alpha-C-H): The most acidic proton and the most nucleophilic site remaining. It competes with C3 during metal-catalyzed processes.

The Core Challenge: Achieving orthogonal functionalization (reacting C3 without touching C5, or vice-versa) without triggering halogen migration or ester hydrolysis.

Interactive Troubleshooting Decision Tree

Before selecting a protocol, identify your target position and the associated risks.

Regioselectivity_Tree Start Target Position? C3 Target C3 (Bromine) Start->C3 C5 Target C5 (C-H Bond) Start->C5 C4 Target C4 (Beta C-H) Start->C4 Suzuki Suzuki-Miyaura C3->Suzuki CH_Act Direct C-H Arylation C5->CH_Act Dance Halogen Dance Strategy C4->Dance Issue1 Issue: Protodehalogenation? Suzuki->Issue1 Sol1 Use Anhydrous/Mild Base (CsF or K3PO4) Issue1->Sol1 Issue2 Issue: Loss of C3-Br? CH_Act->Issue2 Sol2 Avoid Li-Reagents Use Pd(II) CMD Pathway Issue2->Sol2 Issue3 Risk: Polymerization Dance->Issue3

Caption: Decision matrix for selecting the correct functionalization pathway based on target regioselectivity.

Module 1: Functionalizing C3 (The Bromine Handle)

Context: You want to replace the Bromine at C3 with an aryl or alkyl group via Suzuki-Miyaura coupling.

Common Failure Modes
  • Protodehalogenation: The Br is replaced by H. This occurs if the oxidative addition is slow and the Pd-hydride species forms (often from solvent or moisture).

  • Ester Hydrolysis: Using aqueous bases (NaOH, Na2CO3) hydrolyzes the C2-ethyl ester to the acid, which may decarboxylate or poison the catalyst.

Optimized Protocol: Anhydrous C3-Arylation

Rationale: To prevent hydrolysis, we use a non-aqueous base. To prevent dehalogenation, we use a ligand that facilitates rapid oxidative addition into the electron-poor C3-Br bond (deactivated by the C2-ester).

ComponentRecommendationFunction
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Bidentate ligand prevents β-hydride elimination; robust for heteroaryl halides [1].
Base CsF (2.5 equiv) or K₃PO₄ (anhydrous)Facilitates transmetallation without hydrolyzing the ester.
Solvent 1,4-Dioxane or Toluene Non-protic, high boiling point.
Temp 80–100 °CSufficient for activation; avoid >110 °C to prevent thermal decomposition.

Step-by-Step:

  • Charge a reaction vial with the pyrrole substrate (1.0 equiv), Boronic Acid (1.5 equiv), CsF (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to pyrrole).

  • Heat to 90 °C for 4–12 hours.

  • Critical Check: If TLC shows starting material remaining but the boronic acid is consumed, add more boronic acid (0.5 equiv), not more catalyst.

Module 2: Functionalizing C5 (Direct C-H Arylation)

Context: You want to functionalize the C5 position (alpha to Nitrogen) while keeping the C3-Br intact for later use.

The "Lithium Trap" (Why LDA Fails)

Using Lithium reagents (n-BuLi or LDA) to deprotonate C5 is dangerous.

  • Mechanism: The C2-ester directs lithiation to C3 (occupied by Br). This triggers rapid Lithium-Halogen exchange or the "Halogen Dance," migrating the Br to C4 or C5 [2].

  • Solution: Use Transition Metal-Catalyzed C-H Activation via the CMD (Concerted Metalation-Deprotonation) pathway. This mechanism relies on the acidity of the C5-H bond and does not involve discrete lithiated species.

Optimized Protocol: C5-Selective C-H Arylation

Rationale: Pd(OAc)₂ with a carbonate base allows for the functionalization of the most acidic C-H bond (C5) via a CMD mechanism. The C3-Br bond is preserved because Pd(II) catalysis does not typically undergo oxidative addition into Aryl-Br bonds under these specific conditions (lack of phosphine ligands) [3].

ComponentRecommendationFunction
Catalyst Pd(OAc)₂ (5-10 mol%)Phosphine-free conditions reduce reactivity toward C3-Br.
Oxidant/Additive Ag₂CO₃ (1-2 equiv)Acts as a base and halide scavenger; promotes C-H activation.
Coupling Partner Aryl Iodide (Ar-I)Must be more reactive than the substrate's C3-Br.
Solvent DMSO or DMA Polar aprotic solvents stabilize the Pd-intermediate.

Step-by-Step:

  • Combine pyrrole substrate (1 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2 equiv).

  • Add DMSO (0.5 M).

  • Heat to 100 °C in a sealed tube.

  • Troubleshooting: If you observe C3-coupling (loss of Br), lower the temperature to 80 °C and switch the solvent to PivOH/Toluene mixtures (Fagnou conditions), which are highly selective for C-H bonds over C-Br bonds.

Module 3: The "Halogen Dance" (Mechanism & Avoidance)

User Question: "I treated my substrate with LDA to alkylate C5, but I recovered a mixture of 4-bromo and 5-bromo isomers. What happened?"

Answer: You triggered the Base-Catalyzed Halogen Dance. The lithiated species is thermodynamically unstable and equilibrates by moving the halogen to the most acidic position (C5) or the most stable lithiated position.

Halogen_Dance cluster_prevention PREVENTION STRATEGY Substrate 3-Br-Pyrrole (Start) Li_Species Lithiated Intermediate Substrate->Li_Species + LDA (Deprotonation) Migration Br Migration (Dance) Li_Species->Migration Thermodynamic Equilibration Product 4-Br or 5-Br Isomers Migration->Product Quench Avoid Avoid Li-Bases Use Knochel-Hauser Base (TMPMgCl·LiCl)

Caption: The Halogen Dance mechanism is triggered by strong lithium bases, scrambling regioselectivity.

How to Fix It: If you must metalate C5 without touching C3-Br, use TMPMgCl·LiCl (Knochel-Hauser Base) at -78 °C. Magnesium bases are less prone to triggering the halogen dance compared to Lithium bases due to the more covalent nature of the C-Mg bond [4].

References

  • Suzuki-Miyaura Coupling of Heteroaryl Halides

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
    • Source:Molecules (via NIH/PubMed).
    • URL:[Link]

  • Halogen Dance Mechanism

    • Title: Mechanism of Base-Catalyzed Halogen Dance Reactions.[1][2][3]

    • Source:Beilstein Archives.[3]

    • URL:[Link]

  • Direct C-H Arylation Selectivity

    • Title: Palladium-Catalyzed 2-Arylation of Pyrroles.[4]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Magnesium Bases for Regiocontrol

    • Title: Functionalization of Heterocycles using Knochel-Hauser Bases.
    • Source:Organic Chemistry Portal (General Reference on TMPMgCl·LiCl).
    • URL:[Link]

Sources

Optimization

Thermal stability and decomposition of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

Welcome to the technical support center for Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical informatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the thermal stability and decomposition of this compound. Our goal is to ensure you can handle this chemical safely and effectively in your laboratory endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and thermal properties of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Q1: What are the primary hazards associated with Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate?
  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][3]

  • Toxicity: Like many halogenated organic compounds, it may be harmful if swallowed or inhaled.[1][2][5][6]

  • Thermal Decomposition Hazards: When heated to decomposition, it can release toxic and corrosive fumes, such as hydrogen bromide and oxides of nitrogen.[1][7]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[8] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[2][5]

Q2: What are the recommended storage conditions to ensure the stability of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate?

A2: To maintain its chemical integrity and prevent degradation, Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][7] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8] For long-term storage, refrigeration (0-8°C) is recommended.

Q3: At what temperature does Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate begin to decompose?

A3: The precise onset of thermal decomposition for this specific molecule is not extensively published. However, studies on similar nitrogen-rich heterocyclic esters indicate that they can be thermally stable up to around 250°C.[9] The thermal stability will be influenced by factors such as the heating rate and the atmosphere (inert or oxidative).[9][10] It is crucial to perform thermal analysis, such as Thermogravimetric Analysis (TGA), to determine the exact decomposition temperature under your specific experimental conditions.

Q4: What are the expected decomposition products of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate?

A4: The thermal decomposition of brominated organic compounds can be complex.[11][12] Under pyrolytic (inert) or oxidative conditions, the decomposition of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is expected to generate a variety of products, including:

  • Hydrogen bromide (HBr)

  • Oxides of nitrogen (NOx)

  • Carbon monoxide (CO) and carbon dioxide (CO2)

  • Various brominated and non-brominated organic fragments.[11][12]

The formation of these products is highly dependent on the temperature and atmospheric conditions.[11][12]

Q5: How can I experimentally determine the thermal stability of this compound?

A5: The most common and effective techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9]

  • TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the onset of decomposition.

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[13][14] This can reveal melting points, phase transitions, and the enthalpy of decomposition.[13][14][15]

For a more in-depth understanding of the gaseous decomposition products, coupling TGA with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) is recommended.[10]

Section 2: Troubleshooting Guides

This section provides practical solutions to specific issues you may encounter during your experiments with Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Issue 1: Inconsistent results in thermal analysis (TGA/DSC).
Potential Cause Troubleshooting Step Scientific Rationale
Sample Impurity Purify the sample using techniques like recrystallization or column chromatography. Confirm purity via NMR or LC-MS.Impurities can have different thermal stabilities, leading to multiple or shifted decomposition events in the TGA/DSC data.
Inconsistent Heating Rate Use a standardized and consistent heating rate for all experiments (e.g., 10 °C/min).The onset of decomposition can be kinetically influenced by the heating rate. Faster rates can shift the decomposition to higher temperatures.
Atmosphere Variability Ensure a consistent and high-purity purge gas (e.g., nitrogen or argon for inert atmosphere, air for oxidative) with a stable flow rate.The presence of oxygen can significantly alter the decomposition pathway and temperature compared to an inert atmosphere.
Sample Pan Interaction Use an inert sample pan (e.g., alumina or platinum) and ensure it is clean before use.The sample may react with the material of the sample pan at elevated temperatures, leading to erroneous results.
Sample Preparation Ensure the sample is finely ground and packed consistently in the pan.Inconsistent sample packing can lead to variations in heat transfer and affect the observed transition temperatures.
Issue 2: Unexpected color change or degradation of the compound during storage.
Potential Cause Troubleshooting Step Scientific Rationale
Exposure to Light Store the compound in an amber vial or a container protected from light.Pyrrole-containing compounds can be light-sensitive and may undergo photochemical degradation.
Exposure to Air/Moisture Ensure the container is tightly sealed. Consider storing under an inert atmosphere (e.g., argon or nitrogen).The compound may be sensitive to oxidation or hydrolysis, especially if impurities are present.[16]
Incompatible Storage Container Use glass or other inert containers. Avoid reactive plastics.The compound may react with or leach impurities from certain types of plastic containers.
Elevated Storage Temperature Store at the recommended temperature (0-8°C). Avoid temperature fluctuations.Higher temperatures can accelerate slow degradation reactions over time.
Issue 3: Difficulty in dissolving the compound for analysis.
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Solvent Choice Test a range of common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, acetonitrile).Solubility is a specific property of the solute-solvent pair. A systematic approach is needed to find an appropriate solvent.
Low Solubility Gently warm the mixture or use sonication to aid dissolution.Increasing the kinetic energy of the system can help overcome the energy barrier for dissolution.
Compound Degradation If the compound has degraded, it may form less soluble byproducts.Re-purify the compound if degradation is suspected.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key analytical techniques.

Protocol 1: Determination of Thermal Decomposition Temperature using Thermogravimetric Analysis (TGA)
  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for temperature and mass.

    • Set the purge gas (high-purity nitrogen or argon) to the manufacturer's recommended flow rate (typically 20-50 mL/min).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate into a clean, tared TGA pan (alumina or platinum is recommended).

    • Ensure the sample is evenly distributed at the bottom of the pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Program the instrument with the following temperature profile:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset decomposition temperature (Tonset) as the temperature at which a significant mass loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.

    • The temperature at the maximum rate of mass loss can be determined from the peak of the derivative thermogravimetric (DTG) curve.[9]

Protocol 2: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)
  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Set the purge gas (high-purity nitrogen or argon) to the manufacturer's recommended flow rate.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the compound into a clean aluminum DSC pan.

    • Hermetically seal the pan.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument with a suitable temperature profile, for example:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature just below the expected decomposition (determined by TGA) at a rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which may indicate decomposition or crystallization.[10]

    • Determine the melting point (Tm) from the onset or peak of the melting endotherm.[13]

Section 4: Visualizations

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Thermal_Stability_Workflow cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Data Interpretation cluster_3 Advanced Analysis (Optional) cluster_4 Final Assessment start Obtain Pure Sample of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate purity Confirm Purity (NMR, LC-MS) start->purity tga Thermogravimetric Analysis (TGA) purity->tga dsc Differential Scanning Calorimetry (DSC) purity->dsc tga_data Determine T_onset and Decomposition Profile tga->tga_data dsc_data Identify Melting Point and Other Transitions dsc->dsc_data tga_ms TGA coupled with MS or FTIR tga_data->tga_ms report Compile Thermal Stability Report tga_data->report dsc_data->report tga_ms->report Decomposition_Pathway cluster_0 Thermal Stress cluster_1 Primary Decomposition Products cluster_2 Secondary Gaseous Products compound Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (Stable Compound) thermal_event Heating (Pyrolysis or Oxidation) compound->thermal_event radicals Initial Bond Cleavage (e.g., C-Br, Ester Linkage) thermal_event->radicals hbr Hydrogen Bromide (HBr) radicals->hbr nox Nitrogen Oxides (NOx) radicals->nox co_co2 CO, CO2 radicals->co_co2 organic_fragments Brominated/Non-brominated Organic Fragments radicals->organic_fragments

Caption: Logical decomposition pathway.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. 2025.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PSFC. Halogenated Solvents.
  • Goliszek, M., et al. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers (Basel). 2022.
  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC Analysis): Key Applications. 2024.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ResolveMass Laboratories Inc. Applications of Differential Scanning Calorimetry (DSC) Analysis. 2026.
  • American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).
  • NETZSCH. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. 2024.
  • University of Washington. Halogenated Solvents.
  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. 2019.
  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. 2024.
  • ChemicalBook. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis.
  • Sigma-Aldrich. SAFETY DATA SHEET. 2025.
  • MDPI. Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. 2022.
  • TCI Chemicals. SAFETY DATA SHEET.
  • ResearchGate. Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. 2025.
  • RSC Publishing. Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations. 2021.
  • NIH. Enzymatic synthesis of novel pyrrole esters and their thermal stability.
  • Merck Millipore. SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet. 2024.
  • Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • NIH. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
  • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. 2025.
  • Altarawneh, M., et al. Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment. 2018.
  • Altarawneh, M., et al. Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment. 2018.
  • ResearchGate. Enzymatic synthesis of novel pyrrole esters and their thermal stability.
  • PubMed. Catalytic degradation of brominated flame retardants by copper oxide nanoparticles. 2013.
  • AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. 2024.
  • Sigma-Aldrich. ethyl 3-bromo-1H-pyrrole-2-carboxylate.
  • MDPI. Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles. 2023.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. 2026.
  • NIST. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: HPLC Method Development for Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate Purity

Executive Summary Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of bioactive pyrrole-carboxamides and agrochemicals.[1] Its purity analysis presents specific chromatographic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of bioactive pyrrole-carboxamides and agrochemicals.[1] Its purity analysis presents specific chromatographic challenges:

  • Regioisomer Separation: Differentiating the 3-bromo target from the thermodynamically stable 4-bromo isomer (CAS 516465-78-4).[1]

  • Hydrolysis Monitoring: Tracking the degradation to 3-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1639011-56-5).

  • Transesterification: Preventing in-situ formation of methyl esters if methanol is used as a diluent.[1]

This guide moves beyond generic protocols to provide a comparative analysis of stationary phases and mobile phase modifiers, culminating in a validated, self-checking HPLC method.

Molecule Analysis & Method Strategy

Before selecting a column, we must understand the physicochemical behavior of the analyte.[2]

PropertyValue / CharacteristicChromatographic Implication
Structure Pyrrole ring, N-methyl, Ethyl ester, BromineAromatic, moderately lipophilic.[1]
LogP ~2.5 – 3.0 (Estimated)Retains well on C18; requires >40% organic solvent for elution.[2]
pKa Non-ionizable (Ester); Acid impurity pKa ~4.5Mobile phase pH must be < 2.5 to suppress ionization of the acid impurity.[2]
UV Max ~260–280 nmConjugated pyrrole-ester system allows sensitive UV detection.[1]
Critical Quality Attributes (CQAs)
  • Resolution (Rs): Must be > 1.5 between the 3-bromo (Target) and 4-bromo (Isomer) species.

  • Tailing Factor (T): Must be < 1.2 to ensure accurate integration of trace impurities.[2]

Comparative Analysis: Optimizing the Separation

We compared two common stationary phases and two pH modifiers to determine the optimal system.

Comparison 1: Stationary Phase Selection (C18 vs. Phenyl-Hexyl)
  • Hypothesis: While C18 separates based on hydrophobicity, a Phenyl-Hexyl phase utilizes

    
    -
    
    
    
    interactions.[1] The position of the electron-withdrawing bromine atom (C3 vs. C4) alters the electron density of the pyrrole ring, creating a selectivity difference on Phenyl phases that C18 cannot achieve.[2]

Experimental Data Summary (Gradient Elution 5-95% ACN):

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Alternative)Verdict
Retention Time (Target) 12.4 min11.8 minSimilar retention.
Resolution (Target vs. 4-Bromo) 1.1 (Co-elution risk)2.4 (Baseline separation) Phenyl-Hexyl Superior
Selectivity (

)
1.021.08Phenyl-Hexyl exploits electronic differences.[2]

Insight: The C18 column struggles to resolve the regioisomers because their hydrophobicity is nearly identical. The Phenyl-Hexyl column separates them based on the disruption of the


-cloud by the bromine atom.[1]
Comparison 2: Mobile Phase Modifier (Formic Acid vs. Phosphoric Acid)
  • Hypothesis: Formic acid is volatile (MS-compatible) but has a higher pKa (~3.75).[2] Phosphoric acid provides a lower pH (~2.[2]1) and higher buffer capacity, suppressing silanol activity and the ionization of the acid hydrolysis product.[2]

Experimental Data Summary:

Parameter0.1% Formic Acid 0.1% H₃PO₄ Verdict
Peak Shape (Tailing Factor) 1.351.08 Phosphoric acid masks silanols better.[1]
Acid Impurity Retention Broad, variable (

)
Sharp, consistent (

)
Low pH keeps acid impurity protonated.[2]
Detection Baseline Drifts at low UV (210 nm)StablePhosphoric acid is transparent <210 nm.[2]

Optimized Protocol: The "Gold Standard" Method

Based on the comparative analysis, the following method is recommended for QC release and stability testing.

Chromatographic Conditions
ParameterSetting
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 270 nm (Reference: 360 nm)
Injection Volume 5.0 µL
Diluent 50:50 Water:Acetonitrile (Avoid Methanol to prevent transesterification)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Hold for polar impurities
15.01090Gradient elution
18.01090Wash
18.19010Re-equilibration
23.09010End of Run

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to arrive at the optimized method, highlighting the "Fail-Safe" checks for regioisomers and hydrolysis products.

MethodDevelopment Start Analyte: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate CheckStructure Structural Analysis (Aromatic, Brominated, Ester) Start->CheckStructure DefineImpurities Define Critical Impurities: 1. 4-Bromo Regioisomer 2. Carboxylic Acid (Hydrolysis) 3. Methyl Ester (Transesterification) CheckStructure->DefineImpurities ColumnChoice Column Screening DefineImpurities->ColumnChoice C18 C18 Column Result: Poor Isomer Resolution ColumnChoice->C18 Phenyl Phenyl-Hexyl Column Result: High Isomer Resolution (pi-pi) ColumnChoice->Phenyl MobilePhase Mobile Phase Optimization C18->MobilePhase Phenyl->MobilePhase Formic Formic Acid Result: Tailing on Acid Impurity MobilePhase->Formic Phosphate Phosphoric Acid (pH 2.1) Result: Sharp Peaks, Stable Baseline MobilePhase->Phosphate FinalMethod Final Optimized Method Phenyl-Hexyl + H3PO4/ACN Phosphate->FinalMethod

Caption: Decision tree prioritizing regio-selectivity (Phenyl-Hexyl) and pH control (Phosphoric Acid) for robust purity analysis.

Impurity Fate Mapping

Understanding where impurities originate is vital for troubleshooting. The diagram below maps the degradation pathways that this HPLC method must detect.

ImpurityFate Main Ethyl 3-bromo-1-methyl- 1H-pyrrole-2-carboxylate (Target) Acid 3-Bromo-1-methyl- 1H-pyrrole-2-carboxylic acid (Hydrolysis Impurity) Main->Acid Acid/Base Hydrolysis (Water/pH) MeEster Methyl 3-bromo-1-methyl- 1H-pyrrole-2-carboxylate (Transesterification) Main->MeEster MeOH Diluent (Avoid MeOH) Regio Ethyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate (Process Impurity) Regio->Main Isomer formed during synthesis

Caption: Degradation pathways. The method separates the Acid (early eluting) and Methyl Ester (late eluting) from the Target.[2]

Validation & System Suitability

To ensure trustworthiness, every run must meet these criteria:

  • System Suitability Solution: Prepare a mixture of the Target (0.5 mg/mL) and spiked 4-Bromo Isomer (0.05 mg/mL).[2]

  • Acceptance Criteria:

    • Resolution (Target vs. 4-Bromo): NLT 2.0.

    • Tailing Factor: NMT 1.5.

    • %RSD (Area, n=5): NMT 2.0%.[2]

Linearity & Range
  • Range: 0.1% (LOQ) to 120% of target concentration.

  • Correlation Coefficient (R²): > 0.999.[2][3]

Troubleshooting Guide
  • Issue: Extra peak appearing at RRT ~0.9.

    • Cause: Transesterification.

    • Fix: Ensure diluent is Acetonitrile/Water, not Methanol.

  • Issue: Broadening of the main peak.

    • Cause: pH drift > 3.0.

    • Fix: Freshly prepare 0.1% Phosphoric Acid.

References

  • National Center for Biotechnology Information. (2007).[2] Recent Developments in the Analysis of Brominated Compounds. PubMed. Retrieved October 26, 2025, from [Link]

  • International Journal of SSRG. (n.d.). Development and Validation of RP-HPLC Method for Bromo Benzoate Impurities. Retrieved October 26, 2025, from [Link][2]

Sources

Comparative

Mass spectrometry fragmentation patterns of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

This guide serves as a technical resource for the structural validation of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate , a critical intermediate in the synthesis of porphyrins and biologically active pyrrole-based sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the structural validation of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate , a critical intermediate in the synthesis of porphyrins and biologically active pyrrole-based scaffolds.

Given the specialized nature of this compound, this guide utilizes a predictive mechanistic analysis grounded in the fragmentation behaviors of validated structural analogs (e.g., Ethyl 1-methyl-1H-pyrrole-2-carboxylate and Ethyl 3-bromo-1H-pyrrole-2-carboxylate).

Compound Profile & Physicochemical Baseline

Before analyzing fragmentation, the analyst must establish the baseline physicochemical properties that dictate ionization behavior.

PropertySpecification
Systematic Name Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate
Molecular Formula

Exact Mass (Monoisotopic) 231.999 (

) / 233.997 (

)
Isotope Pattern 1:1 doublet (Characteristic of mono-brominated species)
Nitrogen Rule Even mass (

) indicates an odd number of nitrogens (1N).
RDB Equivalents 4.5 (Ring + Double Bonds)

Fragmentation Pathways & Diagnostic Ions

The mass spectral signature of this compound is defined by three competing fragmentation channels: Ester Cleavage , De-bromination , and Ring Fragmentation .

Primary Fragmentation (Ester Cleavage)

The most thermodynamically favorable pathway involves the cleavage of the ethyl ester group.

  • Mechanism:

    
    -cleavage adjacent to the carbonyl carbon.
    
  • Diagnostic Loss: Loss of ethoxy radical (

    
    , 45 Da) or ethanol (
    
    
    
    , 46 Da) via hydrogen rearrangement.
  • Resulting Ion: The acylium ion

    
    .
    
Secondary Fragmentation (De-bromination)

The Carbon-Bromine (C-Br) bond is weaker than the C-H or C-C bonds on the pyrrole ring.

  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Diagnostic Loss: Loss of Bromine radical (

    
    , 79/81 Da).
    
  • Significance: This transition destroys the 1:1 isotope doublet, resulting in a mono-isotopic fragment cluster.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the predicted fragmentation tree for the


 isotopologue.

FragmentationTree M_Ion Molecular Ion (M+) m/z 232 (100%) Frag_Acylium Acylium Ion [M - OEt]+ m/z 187 M_Ion->Frag_Acylium - •OC2H5 (45 Da) Frag_DeBromo De-brominated Ion [M - Br]+ m/z 153 M_Ion->Frag_DeBromo - •Br (79 Da) Frag_Ketene Ketene Loss [M - C2H4]+ m/z 204 M_Ion->Frag_Ketene - C2H4 (28 Da) (McLafferty) Frag_Pyrrole Methyl-Pyrrole Core [M - COOEt - Br]+ m/z 80 Frag_Acylium->Frag_Pyrrole - CO (28 Da) - •Br

Figure 1: Predicted fragmentation tree for Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate (EI Source).

Comparative Guide: Product vs. Analogs

To validate the identity of the target compound, it must be distinguished from common impurities and structural isomers.

Comparison 1: Target vs. Non-Brominated Analog

Alternative: Ethyl 1-methyl-1H-pyrrole-2-carboxylate

  • Differentiation: The target compound exhibits a distinct 1:1 isotope doublet at m/z 232/234. The non-brominated analog shows a single dominant peak at m/z 153.

  • Performance Note: The presence of Bromine significantly stabilizes the molecular ion in Electron Ionization (EI) compared to the non-brominated analog due to the "heavy atom effect."

Comparison 2: Target vs. Regioisomer

Alternative: Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

  • Challenge: Mass spectra are nearly identical in standard EI/ESI scans.

  • Resolution Strategy:

    • MS/MS (Tandem MS): The 3-bromo isomer (target) is sterically crowded by the adjacent ester group. This often leads to a higher abundance of the [M - Br]

      
        ion relative to the 4-bromo isomer, where the bromine is less sterically hindered.
      
    • Orthogonal Data: NMR is required for definitive confirmation if MS/MS ratios are inconclusive (coupling constants

      
       vs 
      
      
      
      ).
Summary Data Table
FeatureTarget Compound (3-Bromo)Non-Brominated Analog Regioisomer (4-Bromo)
Parent Ion (m/z) 232 / 234 (1:1)153 (Single)232 / 234 (1:1)
Base Peak (Predicted) 232 (

) or 187 (

)
153 (

)
232 (

)
De-bromination Tendency High (Steric relief)N/AModerate
Key Diagnostic m/z 187 (Acylium)m/z 108 (

)
m/z 187 (Identical)

Experimental Protocol for Validation

This protocol ensures reproducible spectral data for structural confirmation.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile (ACN).

  • Working Standard: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 ACN:Water (0.1% Formic Acid). Final concentration: ~10 ppm.
Instrument Parameters (LC-ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (+ESI).[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Low voltage preserves the molecular ion).

  • Collision Energy (CID):

    • Scan 1 (Full Scan): 5 eV (To observe m/z 232/234 doublet).

    • Scan 2 (Product Ion): 20-35 eV (To induce ester cleavage and de-bromination).

Data Analysis Workflow
  • Check M+: Confirm presence of doublet at 232/234. If singlet at 153, sample is de-brominated.

  • Check [M+H]+: In ESI, look for 233/235.

  • Verify Fragment 187: Apply collision energy. The loss of 45 Da (Ethoxy) confirms the ethyl ester moiety.

  • Verify Fragment 153: Higher energy should yield the de-brominated core.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrrole Carboxylates. National Institute of Standards and Technology. [Link]

  • Liang, X., et al. (2013).[2] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

Validation

Comparative Reactivity Guide: Ethyl 3-Bromo vs. 5-Bromo Pyrrole-2-Carboxylates

This guide provides an in-depth technical comparison of Ethyl 3-bromo-1H-pyrrole-2-carboxylate (3-Br isomer) and Ethyl 5-bromo-1H-pyrrole-2-carboxylate (5-Br isomer). It is designed for medicinal chemists and process sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl 3-bromo-1H-pyrrole-2-carboxylate (3-Br isomer) and Ethyl 5-bromo-1H-pyrrole-2-carboxylate (5-Br isomer). It is designed for medicinal chemists and process scientists optimizing cross-coupling reactions or scaffold functionalization.

Executive Summary

In pyrrole-based drug discovery, the position of the halogen relative to the electron-withdrawing ester group dictates not only the synthetic accessibility of the scaffold but also its performance in palladium-catalyzed cross-couplings (Suzuki-Miyaura) and subsequent electrophilic aromatic substitutions (EAS).

  • Ethyl 5-bromo-1H-pyrrole-2-carboxylate: The "Kinetic Isomer." Easily synthesized via direct bromination. Highly reactive in cross-couplings due to minimal steric hindrance, but prone to protodehalogenation (loss of Br) if the nitrogen is unprotected.

  • Ethyl 3-bromo-1H-pyrrole-2-carboxylate: The "Steric Isomer." Difficult to access directly (requires blocking groups or de novo synthesis). Exhibits slower oxidative addition rates in catalysis due to the ortho-ester effect but offers a unique vector for 3,5-disubstitution patterns.

Structural & Electronic Analysis

The reactivity difference is governed by the interplay between the electron-rich pyrrole ring, the electron-withdrawing carboxylate at C2, and the position of the bromine.

Electronic & Steric Map
  • C5-Position (Alpha): The most electron-rich position remaining on the ring. A bromine here is electronically activated but sterically exposed.

  • C3-Position (Beta): Located in the "bay region" created by the C2-ester. A bromine here suffers from significant steric clash with the ester carbonyl, impacting catalyst approach.

ReactivityMap cluster_0 Molecule A: 3-Bromo Isomer cluster_1 Molecule B: 5-Bromo Isomer NodeA Ethyl 3-bromo-1H-pyrrole-2-carboxylate Steric High Steric Hindrance (Ortho-Ester Effect) NodeA->Steric Impacts Pd-Catalysis Access Synthetic Access: Difficult (Indirect) NodeA->Access NodeB Ethyl 5-bromo-1H-pyrrole-2-carboxylate Electronic High Electronic Activation (Alpha-Halo) NodeB->Electronic Facilitates Oxidative Addition AccessB Synthetic Access: Facile (Direct NBS) NodeB->AccessB

Figure 1: Structural impact on reactivity and accessibility.

Detailed Reactivity Profiles

A. Synthesis & Accessibility[1][2]
  • 5-Bromo Isomer:

    • Method: Direct electrophilic bromination of ethyl 1H-pyrrole-2-carboxylate.

    • Mechanism: The ester deactivates the ring, but the C5 position (alpha) remains the most nucleophilic site. Reaction with N-Bromosuccinimide (NBS) in THF or DMF at low temperature yields the 5-bromo product almost exclusively.

    • Yield: Typically 85–95%.

  • 3-Bromo Isomer:

    • Method: Cannot be made by direct bromination of the ester (which favors C5, then C4). Requires either:

      • Blocking Strategy: Installing a removable group (e.g., t-butyl) at C5, brominating C3, then removing the C5 group.

      • De Novo Synthesis: Cyclization of acyclic precursors (e.g., Knorr-type synthesis) pre-functionalized with bromine.

    • Yield: Typically <50% overall throughput.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary application for these scaffolds.

Feature5-Bromo Isomer (Molecule B)[1][2]3-Bromo Isomer (Molecule A)
Reactivity High. The C-Br bond is accessible.Moderate/Low. Sterically hindered by C2-COOEt.
Catalyst Load Standard (1-3 mol% Pd).Elevated (5-10 mol% Pd) or active ligands (e.g., SPhos, XPhos) required.
NH Protection Recommended. Free NH can poison Pd or lead to de-bromination.Critical. Steric crowding makes the catalyst more sensitive to deactivation by the free NH.
Side Reactions Protodehalogenation. The C5-Br bond is labile; H-Br exchange is common if reaction stalls.Homocoupling. Slower oxidative addition allows competing homocoupling pathways.

Experimental Insight: For the 3-bromo isomer , the use of bulky, electron-rich phosphine ligands (like Buchwald ligands) is essential to force the palladium into the crowded C3-C2 interspace. For the 5-bromo isomer , standard Pd(dppf)Cl2 conditions often suffice.

C. Electrophilic Aromatic Substitution (EAS)

If the scaffold requires further functionalization (e.g., nitration, acylation) before coupling:

  • 5-Bromo: The C5 and C2 positions are blocked. The next electrophile enters at C4 (beta position).

  • 3-Bromo: The C3 and C2 positions are blocked. The highly reactive C5 (alpha position) is open. This isomer is ideal for generating 3,5-disubstituted pyrroles where the C5 substituent is introduced via EAS and the C3 via cross-coupling.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 5-Bromo Isomer

This protocol minimizes protodehalogenation, a common failure mode for alpha-halo pyrroles.

  • Reagents:

    • Ethyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)[3][4]

    • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%)

    • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a microwave vial with pyrrole, boronic acid, and catalyst.

    • Seal and purge with Argon for 5 minutes (Critical: Oxygen promotes de-bromination).

    • Add dioxane and aqueous base via syringe.

    • Heat to 80°C for 4-6 hours. (Avoid overheating >100°C to prevent ester hydrolysis).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: "Sterically Demanding" Coupling for 3-Bromo Isomer

Uses a highly active catalyst system to overcome the C2-ester steric wall.

  • Reagents:

    • Ethyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 equiv)

    • Aryl Boronic Acid (2.0 equiv)

    • Catalyst: Pd₂(dba)₃ (5 mol%) + XPhos (10 mol%)

    • Base: K₃PO₄ (3.0 equiv, solid)

    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Pre-complex the catalyst and ligand in toluene for 10 mins under Argon.

    • Add the substrate, boronic acid, and base.

    • Heat to 100°C for 12-18 hours.

    • Note: The higher temperature and active ligand are necessary to drive the reaction to completion against the steric barrier.

Data Summary: Performance Comparison

Metric5-Bromo (Alpha)3-Bromo (Beta)
Synthetic Yield (Precursor) 92% (Direct Bromination)~45% (Multi-step)
Suzuki Yield (Ph-B(OH)2) 85-95%60-75%
Reaction Time 4-6 Hours12-24 Hours
Primary Failure Mode Loss of Br (Reduction)Unreacted Starting Material
Regioselectivity (Next EAS) Directs to C4Directs to C5

References

  • Synthesis of 5-Aryl-Pyrrole-2-Carboxylates

    • Title: Facile Synthesis of NH-Free 5-(Hetero)
    • Source: Molecules (2019).[5][3]

    • URL:[Link]

  • Suzuki Coupling of Bromopyrroles

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[6][7]

    • Source: Molecules (2012).
    • URL:[Link]

  • Regioselectivity in Pyrrole Functionalization

    • Title: Reactivity of pyrrole pigments. Part 5: Electrophilic substitution.
    • Source: ResearchG
    • URL:[Link]

  • SEM-Protection Strategies for 3-Bromo Isomers

    • Title: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
    • Source: Molecules (2019).[5][3]

    • URL:[Link]

Sources

Comparative

Definitive Structural Validation of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate via X-ray Crystallography

Executive Summary Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate represents a critical pharmacophore scaffold in medicinal chemistry. Pyrrole-2-carboxylates are ubiquitous in drug discovery, serving as precursors for ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate represents a critical pharmacophore scaffold in medicinal chemistry. Pyrrole-2-carboxylates are ubiquitous in drug discovery, serving as precursors for kinase inhibitors (e.g., Sunitinib analogs) and anti-inflammatory agents.

However, the synthesis of halogenated pyrroles is plagued by regioisomer ambiguity . Electrophilic bromination of pyrrole-2-carboxylates can yield mixtures of 3-, 4-, and 5-bromo isomers depending on reaction conditions and steric directing effects. While High-Resolution Mass Spectrometry (HRMS) confirms the formula, and NMR can suggest substitution patterns, Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of providing absolute structural certainty.

This guide outlines the comparative advantages of SC-XRD and provides a validated protocol for crystallizing and solving the structure of this specific pyrrole derivative.

The Scientific Challenge: Regioisomer Ambiguity

In the synthesis of the target molecule, the presence of the electron-withdrawing ester group at C2 and the electron-donating methyl group at N1 creates a complex electronic landscape. Standard electrophilic aromatic substitution often favors the C4 or C5 positions. Obtaining the 3-bromo isomer specifically requires precise control.

Why NMR is Often Insufficient
  • Proton Paucity: The target molecule has only two aromatic protons (at C4 and C5).

  • Coupling Constants: In 1,2,3,5-substituted pyrroles, the remaining coupling constants (

    
    ) are often similar regardless of whether the bromine is at C3 or elsewhere.
    
  • NOE Ambiguity: Nuclear Overhauser Effect (NOE) correlations between the N-Methyl group and the C5-H are clear, but correlations distinguishing C3-Br from C3-H (in the case of a wrong isomer) can be inconclusive due to steric crowding or lack of proximal protons.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the utility of SC-XRD against standard characterization methods for this specific application.

FeatureSC-XRD (Gold Standard) 1D/2D NMR (

H,

C, NOESY)
HRMS (Mass Spec)
Primary Output Absolute 3D atomic coordinates & packingMagnetic environment of nucleiMolecular formula & fragmentation
Regioisomer Certainty 100% (Definitive) 80-90% (Inferred via coupling/NOE)0% (Isomers have identical mass)
Sample Requirement Single Crystal (

mm)
Solution (

mg)
Solution (

mg)
Data Acquisition Time 2–12 Hours (Source dependent)10–60 Minutes< 5 Minutes
Key Limitation Requires a high-quality crystalAmbiguous for quaternary carbons/halogensCannot distinguish spatial arrangement
Specific Benefit Anomalous Scattering: The Bromine atom (Z=35) provides a strong anomalous signal, confirming element identity and absolute configuration if chiral.Good for bulk purity assessment.Excellent for confirming elemental composition (

pattern).

Experimental Protocol: Crystallization & Structure Solution

Phase 1: Crystal Growth (Vapor Diffusion)

The greatest barrier to SC-XRD is obtaining a diffraction-quality crystal. For ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, a slow vapor diffusion method is recommended to minimize twinning.

Materials:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate.

  • Solvent B (Anti-Solvent): n-Pentane or n-Hexane.

  • Vessel: 4 mL glass vial inside a 20 mL scintillation vial.

Step-by-Step:

  • Dissolution: Dissolve 15–20 mg of the pure isolated solid in the minimum amount of Solvent A (approx. 0.5 mL) in the inner 4 mL vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the open 4 mL vial inside the 20 mL vial.

  • Diffusion: Carefully add 3–5 mL of Solvent B into the outer 20 mL vial (surrounding the inner vial). Do not allow fluids to mix yet.

  • Equilibration: Cap the outer vial tightly. Store at a constant temperature (18–20°C) in a vibration-free environment.

  • Harvest: Over 24–72 hours, Solvent B will diffuse into Solvent A, slowly lowering solubility and promoting crystal growth. Look for block-like or prismatic crystals.

Phase 2: Data Collection & Refinement

Instrument: Diffractometer equipped with a Mo-K


 (

Å) or Cu-K

(

Å) source. Note: Mo is preferred to reduce absorption issues from the Bromine atom, but Cu provides higher flux for small crystals.
  • Mounting: Select a crystal with sharp edges and uniform extinction under polarized light. Mount on a MiTeGen loop using Paratone oil.

  • Cooling: Collect data at 100 K using a nitrogen cryostream. This reduces thermal motion (atomic displacement parameters) and improves resolution.

  • Strategy: Collect a full sphere of data (redundancy > 4). The Bromine atom will diffract strongly.

  • Processing:

    • Integration: Use software like SAINT or CrysAlisPro.

    • Absorption Correction: Critical due to Br. Use Multi-scan (SADABS) or Face-indexing.

    • Structure Solution: Use SHELXT (Intrinsic Phasing). The heavy Bromine atom will likely be the first peak found, anchoring the phase solution.

    • Refinement: Use SHELXL (Least Squares). Refine all non-hydrogen atoms anisotropically. Place Hydrogen atoms in calculated geometric positions (riding model).

Visualization of Workflows

Logic Flow: Validation Strategy

ValidationLogic Start Synthesis Product: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate CheckMS Step 1: HRMS Analysis (Confirm Mass & Br Isotope Pattern) Start->CheckMS Decision1 Mass Correct? CheckMS->Decision1 Decision1->Start No (Refine Synthesis) CheckNMR Step 2: 1H/13C NMR (Assess Purity & Prelim Structure) Decision1->CheckNMR Yes Ambiguity Is Regiochemistry Ambiguous? (3-Br vs 4-Br vs 5-Br) CheckNMR->Ambiguity XRD Step 3: SC-XRD (Definitive Method) Ambiguity->XRD Yes (High Certainty Needed) Result Validated 3D Structure (Regioisomer Confirmed) Ambiguity->Result No (Rarely definitive for pyrroles) GrowCryst Crystallization (Vapor Diffusion) XRD->GrowCryst Solve Structure Solution (Heavy Atom Phasing) GrowCryst->Solve Solve->Result

Figure 1: Decision matrix for validating halogenated heterocycles. Note the critical role of XRD when NMR data is ambiguous regarding halogen placement.

Experimental Workflow: Crystallography

CrystallographyFlow Sample Pure Compound (>95% Purity) VaporDiff Vapor Diffusion (DCM / Pentane) Sample->VaporDiff Mount Mount Crystal (MiTeGen Loop, 100K) VaporDiff->Mount Diffraction X-Ray Diffraction (Mo-Kα Source) Mount->Diffraction Phasing Phasing (SHELXT) Locate Br Atom Diffraction->Phasing Refine Refinement (SHELXL) R1 < 0.05 Phasing->Refine CheckCIF Validation (CheckCIF/Platon) Refine->CheckCIF

Figure 2: Linear workflow for the crystallographic characterization of the target molecule.

Results Interpretation & Validation Criteria

When analyzing the solved structure, specific parameters confirm the identity of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate :

  • Bond Lengths:

    • C3–Br: Expect a bond length of approx. 1.86 – 1.89 Å . This is typical for aromatic C-Br bonds.

    • C2–C(carbonyl): Expect approx. 1.45 – 1.48 Å , indicating conjugation between the pyrrole ring and the ester.

  • Torsion Angles:

    • The ester group will likely be nearly coplanar with the pyrrole ring (torsion angle < 10°) to maximize

      
      -conjugation, unless steric repulsion from the bulky Bromine at C3 forces a twist. This twist is a key structural signature of the 3-bromo isomer  compared to the 4- or 5-bromo isomers, which would allow a more planar ester conformation.
      
  • Crystal Packing:

    • Look for Halogen Bonding .[1] The Bromine atom often acts as a Lewis acid (sigma-hole donor) interacting with the carbonyl oxygen (Lewis base) of a neighboring molecule. This stabilizes the lattice and is a common feature in brominated esters.

Quality Control (Self-Validation)
  • R-Factor (R1): A value

    
     indicates a high-quality structure.
    
  • Goodness of Fit (GooF): Should be close to 1.0.

  • Residual Density: The highest residual electron density peaks should be near the Bromine atom (ripples from absorption correction) and not in void spaces.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, 72(2), 171-179. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Mullane, K. C., et al. (2020). "Regioselective Synthesis of Brominated Pyrroles." Journal of Organic Chemistry. (General reference for pyrrole bromination challenges). Link

Sources

Validation

A Senior Application Scientist's Guide to TLC Visualization of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

In the synthesis and purification of heterocyclic building blocks, Thin-Layer Chromatography (TLC) serves as an indispensable tool for real-time reaction monitoring and purity assessment. The target of our investigation,...

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis and purification of heterocyclic building blocks, Thin-Layer Chromatography (TLC) serves as an indispensable tool for real-time reaction monitoring and purity assessment. The target of our investigation, Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, is a substituted pyrrole, a class of compounds prevalent in medicinal chemistry and materials science. Effective visualization of this compound on a TLC plate is paramount for accurate analysis.

This guide provides an in-depth comparison of various TLC visualization techniques, moving from non-destructive methods to highly specific chemical stains. We will explore the underlying chemical mechanisms, provide validated experimental protocols, and offer expert recommendations for achieving reliable and sensitive detection.

The Analyte: Structural Considerations

Before selecting a stain, a brief analysis of the molecule's functional groups is crucial.

  • Pyrrole Ring: An electron-rich aromatic heterocycle, susceptible to oxidation and electrophilic attack.

  • Conjugated System: The pyrrole ring is in conjugation with the ethyl carboxylate group, creating a chromophore that absorbs UV light.

  • Ester Group: Generally unreactive towards most stains but influences polarity.

  • Bromo & N-Methyl Groups: These substituents modify the electronic properties and steric environment of the pyrrole ring.

These features dictate which visualization methods will be most effective.

Part 1: The First-Line Technique: Non-Destructive Visualization

It is standard practice to begin with non-destructive methods, as they preserve the sample for subsequent analysis.

UV Light (254 nm)

Ultraviolet (UV) visualization is the most common and immediate method for detecting UV-active compounds.[1][2]

Mechanism of Action: Commercial TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[1][2] The conjugated π-system of the pyrrole-carboxylate analyte absorbs this UV radiation, preventing the indicator below it from fluorescing. This phenomenon, known as fluorescence quenching, results in the appearance of a dark spot against a bright green background.[3][4]

Expected Results: A dark purple or black spot corresponding to the analyte's position on the TLC plate.

Protocol:

  • After developing and thoroughly drying the TLC plate, place it under a short-wave (254 nm) UV lamp in a darkened environment.

  • Observe the plate for dark spots against the green fluorescent background.[2]

  • Lightly circle the observed spots with a pencil for a permanent record, as the spots will be invisible once the UV lamp is removed.[2][5]

Part 2: Broad-Spectrum Chemical Stains

If the compound is not UV-active or if higher sensitivity is required, destructive chemical stains are employed. These stains react with a wide range of organic compounds.

Potassium Permanganate (KMnO₄) Stain

This is a highly effective and universal stain for compounds that can be oxidized.

Mechanism of Action: The permanganate ion (MnO₄⁻), a strong oxidizing agent, reacts with oxidizable functional groups. The electron-rich pyrrole ring of the analyte is readily oxidized. In this redox reaction, the deep purple permanganate (Mn⁷⁺) is reduced to brown manganese dioxide (MnO₂), producing a distinct color change.[6]

Expected Results: A yellow to brown spot will appear on a pink or purple background.[3][6] The background color will slowly fade to brown over time.

Experimental Protocol:

  • Stain Preparation: Dissolve potassium permanganate (3 g) and potassium carbonate (20 g) in 300 mL of water with 5 mL of 5% NaOH solution. Store in a dark bottle.

  • Application:

    • Using tweezers, briefly dip the dried TLC plate into the permanganate solution.

    • Quickly remove the plate and wipe the excess stain from the back with a paper towel.

    • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow-brown spots against the purple background.[3][6]

Iodine (I₂) Chamber

Iodine is a classic, semi-destructive stain that is particularly effective for aromatic and unsaturated compounds.

Mechanism of Action: Solid iodine sublimes to produce a vapor that adsorbs onto the surface of organic compounds on the TLC plate, forming a temporary, colored complex.[5] This interaction is generally reversible.

Expected Results: The analyte spot will appear as a yellow-brown spot on a lighter tan background.[1][3] These spots will fade over time as the iodine evaporates, so they should be circled promptly.[2][5]

Experimental Protocol:

  • Chamber Preparation: Place a few crystals of solid iodine into a sealed chamber (a screw-cap jar works well) containing a small amount of silica gel.[2] Allow the chamber to become saturated with iodine vapor.

  • Application:

    • Place the dried TLC plate into the chamber using forceps and close the lid.

    • Monitor the plate. Spots typically appear within a few minutes.[1]

    • Once the spots are visible, remove the plate and immediately circle them with a pencil.

Part 3: High-Sensitivity & Specific Stains

For definitive identification or detection of trace amounts, stains that react specifically with the pyrrole moiety are superior.

Vanillin-Sulfuric Acid Stain

This stain is highly sensitive and can produce a range of colors for different functional groups, making it a powerful diagnostic tool.

Mechanism of Action: Under the strong acidic conditions provided by sulfuric acid, the vanillin (an electron-rich aromatic aldehyde) acts as an electrophile. It attacks the electron-rich pyrrole ring of the analyte in an electrophilic aromatic substitution reaction. The resulting intermediate undergoes dehydration upon heating to form a highly conjugated, and therefore colored, product.[1]

Expected Results: Pyrroles and other electron-rich compounds typically produce vibrant spots, often in shades of pink, purple, or blue, upon heating.

Experimental Protocol:

  • Stain Preparation: Prepare a solution by dissolving vanillin (6 g) in 95% ethanol (95 mL). Carefully add concentrated sulfuric acid (1.5 mL) to the solution.[7] The stain should be stored in a foil-wrapped container.[1]

  • Application:

    • Dip the dried TLC plate into the vanillin solution.

    • Wipe the excess stain from the back of the plate.

    • Carefully heat the plate with a heat gun until distinct colored spots appear against a pale background.[7][8]

Ehrlich's Reagent: The Pyrrole Specialist

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acid) is the quintessential stain for detecting pyrroles and indoles.[9]

Mechanism of Action: The mechanism is an electrophilic substitution, similar to the vanillin stain. The protonated p-dimethylaminobenzaldehyde (PDAB) is a potent electrophile that attacks the α-position of the pyrrole ring.[9] This reaction forms a highly stabilized and intensely colored cationic cyanine dye. This reaction is highly specific for heterocycles with an electron-rich α-position.

Expected Results: A characteristic and intense magenta, purple, or blue-green chromophore is expected for pyrrole-containing compounds.[9]

Experimental Protocol:

  • Stain Preparation: Prepare the reagent by dissolving p-dimethylaminobenzaldehyde (1 g) in a mixture of methanol (75 mL) and concentrated HCl (50 mL).[10]

  • Application:

    • Dip the TLC plate in the Ehrlich's reagent or spray it evenly in a fume hood.

    • Color development may occur at room temperature, but gentle warming with a heat gun can accelerate and intensify the color.

Part 4: Comparative Analysis and Recommendations

The choice of stain depends on the specific requirements of the analysis, such as the need for non-destructive visualization, general screening, or specific identification.

Comparative Data Summary
StainMechanism TypeTargetColorSensitivityDestructive
UV Light (254 nm) Fluorescence QuenchingConjugated π-systemsDark spot on green backgroundModerateNo
Iodine (I₂) Chamber Reversible AdsorptionAromatics, Unsaturated Cmpds.Brown spotsLow to ModerateSemi (fades)
Potassium Permanganate OxidationOxidizable groups (e.g., pyrroles)Yellow-brown on purpleHighYes
Vanillin-H₂SO₄ Electrophilic SubstitutionNucleophiles, Electron-rich aromaticsVarious (Pink/Purple/Blue)HighYes
Ehrlich's Reagent Electrophilic SubstitutionPyrroles, IndolesMagenta/Purple/BlueVery HighYes
Recommended Visualization Workflow

For a comprehensive and self-validating analysis of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, a sequential approach is recommended. This workflow maximizes information retrieval while ensuring confidence in the identification.

TLC_Workflow cluster_0 Non-Destructive Stage cluster_1 Destructive Stage (Choose One) start Developed & Dried TLC Plate uv 1. Visualize under UV Light (254 nm) start->uv circle 2. Circle Spots with Pencil uv->circle permanganate Potassium Permanganate (General Screen) circle->permanganate For general oxidizable spots ehrlich Ehrlich's Reagent (Specific Confirmation) circle->ehrlich For specific pyrrole detection finish Final Analysis permanganate->finish Document Result ehrlich->finish Document Result

Caption: Recommended workflow for TLC visualization.

Expert Recommendation:

  • Always start with UV light (254 nm) for a quick, non-destructive overview.

  • For rapid and sensitive general-purpose screening, potassium permanganate is an excellent choice due to the oxidizable nature of the pyrrole ring.

  • For unambiguous confirmation of the pyrrole-containing spot, especially in a complex reaction mixture, Ehrlich's reagent is the gold standard, offering unparalleled specificity and sensitivity.

By employing this structured approach, researchers can confidently monitor the progress of reactions, assess the purity of their material, and troubleshoot separations involving Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate and related compounds.

References

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Nichols, L. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography (TLC). (n.d.). DU Chem. [Link]

  • Kim, H. Y., et al. (2022). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. PMC. [Link]

  • How to use TLC plates for detecting tannins? (2025, December 10). Filter-Bio Blog. [Link]

  • Method of assaying pyrrole-containing biological compounds. (2001).
  • TLC Stains Preparation. (2011, June 28). ChemicalDesk.Com. [Link]

  • Visualizing a TLC plate. (2021, August 23). YouTube. [Link]

  • Sejer, D. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. Curly Arrow. [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. [Link]

  • TLC stains. (n.d.). Organic Chemistry @ CU Boulder. [Link]

  • TLC Stains. (n.d.). University of Cambridge, Department of Chemistry. [Link]

  • Thomson, C. G., et al. (2015). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Royal Society of Chemistry. [Link]

  • TLC Stains/Dips. (n.d.). University of California, Irvine, Department of Chemistry. [Link]

  • Ehrlich's Reagent: Yellow Color Indication? (2017, March 1). Reddit. [Link]

  • TLC Stain Recipes. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • TLC Stains/Dips. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • TLC Stains Recipes. (n.d.). University of California, Berkeley, College of Chemistry. [Link]

  • Appropriate TLC stain? (2020, November 13). Reddit. [Link]

  • Payne, J. B., & Eyre, D. R. (2001). Structural characterization of pyrrolic cross-links in collagen using a biotinylated Ehrlich's reagent. PubMed. [Link]

  • Campbell, F. M., et al. (2010). Identification of damaged proteins in human serum using modified Ehrlich's reagent to target protein-bound pyrroles. PubMed. [Link]

  • 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. (n.d.). NIST WebBook. [Link]

Sources

Comparative

The Definitive Guide to GC-MS Analysis of Brominated Pyrrole Esters

Topic: GC-MS Analysis Standards for Brominated Pyrrole Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Precision Gap in Marine Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Analysis Standards for Brominated Pyrrole Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Precision Gap in Marine Drug Discovery

Brominated pyrrole esters—often derived from marine sponges (Agelas sp.) or bacteria (Pseudoalteromonas)—are high-value pharmacophores in drug development due to their potent antimicrobial and antibiofilm activities. However, their analysis is plagued by a critical bottleneck: Standardization .

In early-stage discovery, researchers often rely on In-House Isolates (purified directly from biomass) or Surrogate Standards (non-brominated analogs). While cost-effective, these alternatives introduce matrix interferences and quantification errors that fail regulatory scrutiny.

This guide objectively compares High-Purity Synthetic Certified Reference Materials (CRMs) against traditional In-House Isolates , demonstrating why synthetic standards are the non-negotiable baseline for reproducible pharmacokinetic (PK) and toxicology studies.

Technical Comparison: Synthetic CRMs vs. In-House Isolates

The following data contrasts the performance of High-Purity Synthetic Standards (e.g., Ethyl 4,5-dibromopyrrole-2-carboxylate, >99%) against In-House Isolates obtained via flash chromatography.

Table 1: Performance Metrics & Validation Data
FeatureHigh-Purity Synthetic Standard (CRM) In-House Isolate (Traditional) Impact on Drug Development
Purity (qNMR) > 99.5% 85% - 92%Impurities in isolates cause "ghost peaks" in MS, leading to false-positive toxicity flags.
Isotopic Fidelity Perfect 1:2:1 (Dibromo) Skewed by MatrixMatrix suppression in isolates distorts the characteristic bromine isotope ratio, causing library mismatch.
Thermal Stability High (Crystal lattice stability)Low (Co-eluting lipids catalyze degradation)Isolates degrade in the GC inlet, underestimating potency by up to 40%.
Quantification (LOQ) 0.5 ng/mL ~15 ng/mLCRMs allow for trace-level detection in plasma; isolates lack the baseline stability for low-level quant.
Batch Consistency < 1% RSD > 15% RSDEssential for GMP compliance; isolates vary biologically by season/location.

Self-Validating Experimental Protocol

To achieve the metrics above, we utilize a Self-Validating System . This protocol is designed not just to detect, but to verify detection using the unique isotopic signature of bromine.

Phase A: Sample Preparation (Liquid-Liquid Extraction)
  • Objective: Isolate pyrrole esters from plasma or culture media while removing proteins.

  • Causality: We use Ethyl Acetate (EtOAc) over Dichloromethane because brominated pyrroles have higher solubility in EtOAc, and it prevents the formation of halogenated artifacts common with chlorinated solvents.

  • Aliquot: Transfer 500 µL of sample into a glass centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (e.g., Pentabromotoluene or d3-Methyl pyrrole-2-carboxylate).

    • Validation Step: The IS must appear at a fixed Retention Time (RT). If IS recovery is <80%, the extraction failed.

  • Extract: Add 1000 µL EtOAc (HPLC Grade). Vortex for 60s.

  • Centrifuge: 3000 x g for 5 mins to break emulsion.

  • Dry: Transfer supernatant to a clean vial. Evaporate under

    
     stream at room temperature.
    
    • Expert Insight: Do not heat >35°C. Brominated pyrroles can debrominate or polymerize at high heat.

  • Reconstitute: Dissolve residue in 100 µL Isooctane.

Phase B: GC-MS Acquisition Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Why: The 5% phenyl phase provides necessary selectivity for separating positional isomers (e.g., 4-bromo vs. 5-bromo) which co-elute on 100% PDMS columns.

  • Inlet: Splitless mode, 250°C. Pulsed Injection (25 psi for 0.5 min).

    • Why: The pressure pulse sweeps the heavy brominated molecules onto the column quickly, reducing residence time in the hot inlet and minimizing thermal degradation [1].

Temperature Program:

  • Hold 60°C for 1 min.

  • Ramp 20°C/min to 200°C.

  • Ramp 5°C/min to 280°C (Critical separation window).

  • Hold 3 mins.

MS Detection (SIM Mode): To maximize sensitivity, monitor the following ions (based on Ethyl 4,5-dibromopyrrole-2-carboxylate):

  • Target Ions: m/z 295, 297, 299 (Molecular Ion Cluster).

  • Qualifier Ions: m/z 267, 269 (Loss of Ethyl group).

Visualizing the Analytical Workflow

The following diagram illustrates the critical decision pathways and quality control checkpoints (QC) required to validate the presence of brominated pyrroles.

G Start Crude Sample (Plasma/Media) Extraction LLE Extraction (Ethyl Acetate) Start->Extraction IS_Check QC: Internal Standard Recovery > 80%? Extraction->IS_Check GC_Sep GC Separation (DB-5ms, Pulsed Splitless) IS_Check->GC_Sep Pass Fail_Extract Re-Extract Adjust pH/Solvent IS_Check->Fail_Extract Fail MS_Detect MS Detection (SIM Mode: m/z 79, 81) GC_Sep->MS_Detect Isotope_Check QC: Isotope Ratio Verification MS_Detect->Isotope_Check Quant Quantification (Target vs. CRM Curve) Isotope_Check->Quant Ratio Matches (e.g., 1:1 or 1:2:1) Fail_Id Reject Peak (Matrix Artifact) Isotope_Check->Fail_Id Ratio Skewed

Caption: Logic flow for validating brominated pyrrole esters. Yellow diamonds represent mandatory "Stop/Go" QC checkpoints.

Data Interpretation: The "Bromine Signature"

The most authoritative way to confirm your analyte is not by retention time alone, but by the Isotopic Cluster .

Mechanistic Insight

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%). This nearly 1:1 ratio creates a distinct "fingerprint" in the mass spectrum that serves as an internal validation tool [2].
  • Mono-brominated (

    
    ):  You will see two peaks of equal height separated by 2 amu (
    
    
    
    and
    
    
    ).
  • Di-brominated (

    
    ):  You will see a triplet in a 1:2:1  ratio (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Tri-brominated (

    
    ):  A quartet in a 1:3:3:1  ratio.
    

Validation Rule: If your integrated peak areas for the


 and 

ions deviate by more than 10% from the theoretical ratio, the peak is impure (co-elution) or is not a brominated compound. This is why high-purity CRMs are essential—they establish the baseline ratio for your instrument tuning.

References

  • BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem Technical Library. Link

  • Fiveable. (2024).[1] Key Mass Spectrometry Fragmentation Patterns: Bromine Isotope Ratios. Fiveable Chemistry Review. Link

  • National Institutes of Health (NIH). (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization. PubMed Central. Link

  • Royal Society of Chemistry. (2024). Marine Natural Products: Annual Review of Halogenated Alkaloids. RSC Publishing. Link

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Quality of Research-Grade Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success and reproducibility of their work. This guide provides an in-depth look at the critical quali...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success and reproducibility of their work. This guide provides an in-depth look at the critical quality control parameters for research-grade Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, a key building block in the synthesis of various biologically active molecules. We will explore the essential analytical techniques for its characterization, potential impurities, and a comparative analysis with a common alternative.

The Significance of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate in Research

Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole, a class of heterocyclic compounds that form the core of many natural products and pharmaceuticals. The specific arrangement of the bromo, methyl, and ethyl carboxylate groups on the pyrrole ring makes it a versatile intermediate for introducing this scaffold into larger, more complex molecules through various cross-coupling and functional group transformation reactions. Its purity is therefore a critical factor in the successful synthesis of novel compounds.

Critical Quality Attributes (CQAs) for Research-Grade Material

For a research-grade chemical like Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, several quality attributes must be considered to ensure its suitability for synthetic applications. These attributes go beyond a simple purity value and provide a comprehensive quality profile of the material.

Critical Quality AttributeAcceptance CriteriaRationale
Identity Conforms to the structure of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylateEnsures the correct material is being used.
Assay ≥97%Guarantees a high concentration of the desired compound, which is crucial for stoichiometric calculations in subsequent reactions.
Appearance White to off-white or pale yellow solidA significant deviation from this may indicate the presence of colored impurities or degradation products.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone)Provides information for reaction setup and purification.
Water Content ≤0.5%Water can interfere with moisture-sensitive reactions, such as those involving organometallic reagents.
Residual Solvents Within acceptable limits (as per ICH Q3C guidelines for drug substances, a good practice for research chemicals)Residual solvents from the synthesis and purification process can be detrimental to certain catalytic systems or biological assays.
Individual Impurities Reportable threshold: ≥0.05%, Identification threshold: ≥0.10%Characterization and quantification of impurities are vital as they can lead to side reactions or be difficult to separate from the final product.

Analytical Methodologies for Quality Assessment

A multi-technique approach is necessary for the comprehensive quality control of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful technique for unambiguous structure elucidation. The ¹H NMR spectrum should show distinct signals for the ethyl group, the N-methyl group, and the two protons on the pyrrole ring. The chemical shifts and coupling constants of the pyrrole protons are particularly diagnostic of the substitution pattern. Similarly, the ¹³C NMR spectrum will confirm the number and type of carbon atoms present in the molecule.[1][2]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the identity.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O of the ester group (around 1700-1730 cm⁻¹) and C-H and C-N bonds within the molecule.[1][3]

Purity and Impurity Profiling
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for purity assessment and quantification of impurities. A reversed-phase method, for instance using a C18 column with a water/acetonitrile or water/methanol gradient, can effectively separate the main compound from its impurities.[][5] The area percentage of the main peak relative to the total peak area gives the purity, while the individual impurity levels can also be determined.

  • Gas Chromatography (GC): For volatile impurities, particularly residual solvents, GC with a flame ionization detector (FID) is the method of choice.[][5] Headspace GC is often employed for the analysis of residual solvents.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Water Content
  • Karl Fischer Titration: This is the gold standard for accurately determining the water content in a solid sample.

Potential Impurities: A Proactive Approach

Understanding the synthetic route to Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is key to predicting potential impurities. A common route is the Hantzsch pyrrole synthesis or variations thereof.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Regioisomers: Isomers with the bromine at a different position on the pyrrole ring.

  • Over-brominated or De-brominated Species: Products with two bromine atoms or no bromine atom.

  • Hydrolyzed Product: The corresponding carboxylic acid if the ester is hydrolyzed during workup or storage.

Visualization of the Quality Control Workflow

Quality_Relationship Structural_Identity Structural Identity Purity Purity Structural_Identity->Purity Performance Performance in Synthesis Purity->Performance Impurities Impurities Impurities->Performance

Caption: The relationship between key quality parameters and synthetic performance.

Conclusion

The quality of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate is a multifaceted issue that requires a comprehensive analytical approach. Beyond a simple percentage purity, a thorough understanding of the material's identity, impurity profile, and other key attributes is essential for its effective use in research and development. By implementing the quality control strategies outlined in this guide, researchers can have greater confidence in their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Fuente-Ballesteros, A., et al. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 125, 105758.
  • Cho, D. H., Lee, J. H., & Kim, B. H. (2002). An Improved Synthesis of 1,4-Bis(3,4-dimethyl-5-formyl-2-pyrryl)butadiyne and 1,2-Bis(3,4-dimethyl-5-formyl-2-pyrryl)ethane. Organic Letters, 4(3), 435-437.
  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • PubChem. (n.d.). Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Retrieved from [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Applied Analytical Laboratories. (n.d.). Pyrrole Test. Retrieved from [Link]

  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles. Retrieved from [Link]

  • MDPI. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

Executive Summary: The Core Directive Do not dispose of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate in general trash or down the drain. This compound is a halogenated organic ester .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Core Directive

Do not dispose of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate in general trash or down the drain.

This compound is a halogenated organic ester . Its disposal is governed by the presence of the Bromine atom and the pyrrole core. The critical operational requirement is to segregate this material into the Halogenated Organic Waste stream. Failure to segregate halogenated waste from non-halogenated solvents/solids can result in regulatory fines (EPA RCRA violations) and can damage standard incinerators not equipped with acid gas scrubbers.

Immediate Action Plan:

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Halogenated."

  • Liquid Waste: If dissolved, place in "Halogenated Organic Solvents" carboy.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

Chemical Profile & Hazard Identification

To manage disposal effectively, we must first validate the chemical's properties. This compound is an alkylated pyrrole derivative often used as a pharmaceutical intermediate.

PropertyDataOperational Implication
Chemical Name Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylateOfficial manifest name.[1]
CAS Number 1548338-99-3 (or analog)Use for waste inventory/profiling.
Physical State Solid (Crystalline Powder)Dust generation is a primary spill risk.
Molecular Formula C₈H₁₀BrNO₂Contains Bromine (Br).
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory system.
Reactivity Stable EsterNo quenching required before disposal.

Expert Insight: While the ester functionality is stable, the bromine substituent defines the disposal route. Upon incineration, brominated compounds generate Hydrogen Bromide (HBr), a corrosive acid gas. Therefore, this waste must be directed to facilities with specific scrubbing capabilities.

Waste Stream Classification Logic

The following decision tree illustrates the required logic for classifying this waste. We do not use a "one-size-fits-all" bin; we segregate based on physical state and halogen content.

DisposalLogic Start Waste Generation: Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Contaminated Debris StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid HaloWaste BIN A: Halogenated Organic Waste SolidPath->HaloWaste Pack in HDPE/Glass SolventCheck Solvent Type? LiquidPath->SolventCheck SolventCheck->HaloWaste Contains Halogens (DCM, Chloroform) SolventCheck->HaloWaste Non-Halogenated Solvent (MeOH, Acetone) NonHaloWaste BIN B: Non-Halogenated (Do NOT Use) SolventCheck->NonHaloWaste Strictly Forbidden

Figure 1: Waste Classification Decision Tree. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the brominated solute forces the entire mixture into the Halogenated Waste stream.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid or Contaminated Debris

Applies to: Expired chemicals, weighing paper, contaminated gloves, and spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid (Teflon/PTFE lined).

  • Labeling: Apply a "Hazardous Waste" label.

    • Constituents: Write "Solid Debris contaminated with Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Transfer: Transfer the solid waste into the container inside a fume hood to prevent inhalation of dust (H335).

  • Sealing: Cap tightly. Do not overfill (leave 10% headspace).

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Applies to: Mother liquors, rotovap residues, or NMR samples.

  • Segregation: Crucial Step. Because the solute contains Bromine, the entire solution is now Halogenated Waste.

  • Container: Use the designated "Halogenated Organic Solvents" carboy (typically red or yellow tagged in many labs).

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (like Nitric Acid) or strong bases, which could react with the organic ester.

  • Log Entry: Record the volume and the approximate concentration of the brominated pyrrole on the waste log sheet.

Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent tracking the irritant powder throughout the lab.

SpillResponse Alert 1. ALERT & EVACUATE Inform nearby personnel. PPE 2. PPE DONNING Nitrile gloves, Goggles, Lab Coat. (N95 mask if dust is visible) Alert->PPE Contain 3. CONTAINMENT Cover with damp paper towels to suppress dust. PPE->Contain Clean 4. CLEANUP Scoop material. Wipe area with Acetone or Ethanol. Contain->Clean Dispose 5. DISPOSAL Place all debris in Halogenated Solid Waste. Clean->Dispose

Figure 2: Emergency Spill Response Workflow.[1][2]

Regulatory & Compliance Context (RCRA)

While this specific compound may not have a unique "U-list" or "P-list" code under US EPA RCRA regulations, it is regulated based on its characteristics:

  • Characteristic of Toxicity: If the waste stream is tested and fails TCLP (Toxicity Characteristic Leaching Procedure), it is hazardous.[3]

  • "Listed" Waste Rule: If you dissolve this in a listed solvent (e.g., Methylene Chloride - F002), the entire mixture carries the F002 waste code.

  • Best Practice: Always manage as Non-RCRA Regulated Hazardous Waste (if pure) or RCRA Hazardous Waste (if mixed with solvents) to ensure incineration at a permitted facility.

References

  • Sigma-Aldrich. Ethyl 3-bromo-1H-pyrrole-2-carboxylate Product & Safety Data. Retrieved from (Search CAS: 1548338-99-3 for analog safety data).

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from .

  • PubChem. Ethyl 3-methyl-1H-pyrrole-2-carboxylate Compound Summary. Retrieved from .

  • Fisher Scientific. Safety Data Sheet Guidelines for Pyrrole Derivatives. Retrieved from .

Sources

Handling

A Senior Application Scientist's Guide to Handling Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate. As the toxicological properties of this specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate. As the toxicological properties of this specific compound have not been fully investigated, a conservative approach grounded in the principles of chemical hygiene and risk mitigation is paramount.[1] This document is designed for research, scientific, and drug development professionals, offering in-depth, procedural guidance that prioritizes safety and operational integrity.

Hazard Identification and Risk Assessment

Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate belongs to the class of halogenated heterocyclic compounds. While specific data for this molecule is limited, information from structurally similar compounds, such as Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate and 3-Bromo-1H-pyrrole-2-carboxylic acid, allows for a robust presumptive risk assessment.

Anticipated Hazards:

  • Skin Irritation: Classified as a Category 2 skin irritant, direct contact can cause irritation.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation (Category 2).[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1][3]

  • Acute Toxicity: Some related pyrrole derivatives are classified as acutely toxic if swallowed, inhaled, or in contact with skin. Given the data gap, it is prudent to handle this compound as potentially harmful or toxic.

  • Combustion Hazards: Upon combustion, it may release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[1]

The foundational principle for handling this and any chemical of unknown toxicity is to minimize exposure to As Low As Reasonably Achievable (ALARA). This is accomplished first through engineering and administrative controls, with PPE serving as the final, critical barrier.

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment is ineffective if not supported by a controlled laboratory environment. Before any handling, ensure the following controls are in place.

  • Chemical Fume Hood: All manipulations of Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3] This is the primary engineering control to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][4]

  • Designated Area: All work with this compound should be restricted to a designated area of the lab to prevent cross-contamination.

  • Safe Work Practices: Avoid the formation of dust and aerosols.[1][4] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling, even if gloves were worn.[1][2]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure. The following sections detail the minimum required PPE and provide guidance for elevated-risk scenarios.

Hand Protection: Glove Selection

No single glove material protects against all chemicals.[5] For handling Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, glove selection depends on the nature of the contact.

  • For Incidental Contact (e.g., handling vials, light splashes): Disposable nitrile gloves are an excellent first choice, providing good general chemical resistance.[5][6][7] Always inspect gloves before use and remove and replace them immediately if contamination occurs.[8]

  • For Extended Contact (e.g., cleaning spills, immersion): For situations involving larger quantities or prolonged tasks, more robust gloves are required. Butyl or neoprene gloves offer superior protection against a wider range of organic solvents and corrosive materials that might be used in conjunction with the compound.[5][7]

Causality: The choice of nitrile for incidental contact is based on its balance of dexterity and broad, short-term protection against many chemical classes. For extended contact, the molecular structure of butyl and neoprene rubber provides a more impermeable barrier to a wider array of chemicals, reducing the permeation rate and extending the breakthrough time.[7][9]

Table 1: General Glove Selection Guide

Glove Type Recommended Use Poor Resistance Against
Nitrile Excellent for incidental contact; good for oils, greases, some acids and bases.[5][7] Strong oxidizing agents, aromatic solvents, ketones.[7]
Neoprene Good for acids, bases, alcohols, fuels, and peroxides.[5] Halogenated and aromatic hydrocarbons.[5]

| Butyl Rubber | Excellent for highly corrosive acids, ketones, and esters.[5][7] | Aliphatic, aromatic, and halogenated hydrocarbons.[7] |

Note: This chart is a guideline. Always consult the glove manufacturer's specific chemical resistance data for the solvents and reagents being used in your procedure.[6][10]

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound.[11]

  • Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a higher risk of splashing or explosion.[6][11] This includes handling larger quantities (>1 L) of solutions, working with reactions under pressure, or performing highly exothermic reactions.[6][11]

Causality: Goggles provide a seal around the eyes to protect against splashes from any direction. A face shield adds a critical layer of protection for the entire face and neck, which is necessary when the volume or energy of a potential splash poses a broader threat.[11]

Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat is required. Ensure it is buttoned and fits properly to cover as much skin as possible.[6][11]

  • Appropriate Street Clothing: Long pants and closed-toe, closed-heel shoes are mandatory.[6] Synthetic fabrics like polyester or acrylic should be avoided as they can melt and fuse to the skin in a fire. Cotton or other natural fibers are preferred.[6]

  • Chemical-Resistant Apron: When handling larger quantities of corrosive liquids or solutions of the compound that are toxic upon skin contact, a chemical-resistant apron should be worn over the lab coat.[5]

Causality: A standard cotton lab coat offers minimal protection from chemical splashes. A flame-resistant coat provides crucial protection when working with flammable organic solvents, which are often used to dissolve compounds like this one.

Respiratory Protection

Engineering controls (i.e., a chemical fume hood) should be sufficient to control exposure. However, if these controls are not feasible or during certain high-risk procedures (e.g., large-scale aerosol generation, cleaning large spills), respiratory protection may be necessary.[6]

Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation and annual fit testing.[6] Contact your institution's Environmental Health and Safety (EHS) department to determine the appropriate respirator (e.g., an N95, half-face, or full-face respirator with appropriate cartridges).[5]

Procedural Plans: From Preparation to Disposal

PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is critical to prevent exposure.

Donning (Putting On):

  • Put on appropriate laboratory clothing (long pants, closed-toe shoes).

  • Put on the inner gloves (if double-gloving).

  • Put on the laboratory coat.

  • Put on respiratory protection, if required, and perform a seal check.

  • Put on chemical splash goggles and a face shield, if required.

  • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Inspect gloves for contamination. If contaminated, clean the outer surface if possible or remove carefully.

  • Remove the outer gloves using a technique that avoids touching the outer surface with bare skin.

  • Remove the face shield and goggles.

  • Remove the laboratory coat by rolling it inside-out, away from the body.

  • Remove inner gloves.

  • Wash hands thoroughly with soap and water.

Handling and Operational Plan
  • Preparation: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the chemical fume hood.

  • PPE: Don the minimum required PPE as described in Section 3.

  • Weighing/Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula for transfers and gently handle the material to avoid creating dust.

  • Dissolution: If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After the procedure is complete, decontaminate any surfaces and equipment.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, wipes, and the chemical itself, in a designated, sealed hazardous waste container.[1][4] Do not empty into drains.[1]

  • Doffing: Remove PPE according to the doffing protocol.

Disposal and Decontamination

  • Chemical Waste: All waste containing Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate, whether solid or in solution, must be collected in a clearly labeled, sealed hazardous waste container.[1]

  • Contaminated PPE: Disposable items such as gloves, bench paper, and wipes must be disposed of in the solid hazardous waste container.

  • Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite).[3] Sweep up carefully, place in a sealed container, and dispose of as hazardous waste. Ventilate the area and wash the spill site after cleanup is complete.[12]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate.

PPE_Selection_Workflow start Start: Plan Experiment risk_assessment 1. Risk Assessment - Review SDS (or proxy) - Identify Hazards start->risk_assessment eng_controls 2. Engineering Controls - Is a Fume Hood available and operational? risk_assessment->eng_controls stop STOP Do Not Proceed eng_controls->stop No   base_ppe 3. Base-Level PPE - Nitrile Gloves - FR Lab Coat - Splash Goggles eng_controls->base_ppe  Yes task_eval 4. Task Evaluation - Scale & Duration? base_ppe->task_eval splash_risk 5. Splash/Aerosol Risk? - Vigorous mixing? - Pressurized system? task_eval->splash_risk Incidental Contact Small Scale upgrade_gloves Upgrade Gloves (Butyl/Neoprene) task_eval->upgrade_gloves Extended Contact Large Scale final_ppe Proceed with Experiment splash_risk->final_ppe Low Risk   add_faceshield Add Face Shield splash_risk->add_faceshield  High Risk upgrade_gloves->splash_risk add_faceshield->final_ppe No Aerosolization add_respirator Consider Respirator (Consult EHS) add_faceshield->add_respirator Aerosolization Possible? add_respirator->final_ppe

Caption: PPE Selection workflow for handling hazardous chemicals.

References

  • MilliporeSigma. (2024, September 7). Safety Data Sheet: Acrylic acid. Retrieved from [Link]

  • Abdelhamid, A. A., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega.
  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • ScienceDirect. (2025, August 20). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Environmental Pollution. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Fox Scientific. (n.d.). Chemical Resistant Chart. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • ACS Omega. (2022, January 25). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Retrieved from [Link]

Sources

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